o-Hydroxyphenyl methylcarbamate
Description
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Properties
CAS No. |
10309-97-4 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(2-hydroxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11) |
InChI Key |
CEHPRGMPLPBMLL-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1O |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1O |
Other CAS No. |
10309-97-4 |
Origin of Product |
United States |
Biotransformation of Propoxur: The O-Dealkylation Pathway to o-Hydroxyphenyl Methylcarbamate
Executive Summary
Propoxur (2-isopropoxyphenyl methylcarbamate) is a fast-acting carbamate insecticide widely utilized in agriculture and public health vector control. It functions by reversibly inhibiting acetylcholinesterase. Understanding its metabolic fate is critical for both mammalian risk assessment and the management of metabolic insecticide resistance in vector species. Across mammals and insects, the primary Phase I detoxification route is O-dealkylation (depropylation), which yields o-hydroxyphenyl methylcarbamate (also referred to as 2-hydroxyphenyl methylcarbamate) and acetone[1],[2].
As a Senior Application Scientist, I have structured this technical whitepaper to detail the mechanistic enzymology, quantitative kinetic parameters, and the self-validating experimental protocols required to accurately isolate and study this specific metabolic pathway.
Mechanistic Pathway: Cytochrome P450-Mediated O-Dealkylation
The conversion of propoxur to o-hydroxyphenyl methylcarbamate is an oxidative biotransformation driven by the mixed-function oxidase (MFO) system, specifically Cytochrome P450 (CYP450) monooxygenases[1].
The Enzymatic Mechanism
-
Substrate Binding and Oxygenation : The CYP450 enzyme, utilizing molecular oxygen and electrons transferred from an NADPH-cytochrome P450 reductase, targets the secondary carbon of the isopropyl ether group on the propoxur molecule.
-
Formation of the α-Hydroxy Intermediate : Hydroxylation occurs at the α-carbon of the isopropoxy group, forming a highly unstable hemiacetal intermediate.
-
Spontaneous Cleavage : Hemiacetals are inherently unstable in aqueous physiological environments because the hydroxyl group and the ether oxygen are bound to the same carbon. This intermediate undergoes rapid, non-enzymatic cleavage. The carbon-oxygen bond breaks, releasing the dealkylated phenol (o-hydroxyphenyl methylcarbamate) and a ketone (acetone)[2].
Fig 1: CYP450-mediated O-dealkylation of propoxur to o-hydroxyphenyl methylcarbamate.
Pharmacological and Toxicological Significance
This O-dealkylation represents a critical detoxification step. The resulting o-hydroxyphenyl methylcarbamate is significantly more polar and hydrophilic than the parent propoxur. This increased polarity facilitates Phase II metabolism, where the newly exposed hydroxyl group serves as a prime substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases, leading to rapid conjugation and urinary excretion[1].
In resistant insect strains (such as Culex pipiens fatigans mosquitoes or Musca domestica houseflies), the evolutionary upregulation of specific CYP450 isoforms (e.g., CYP6G4) accelerates this exact pathway, conferring robust metabolic resistance to the insecticide[2],[3].
Quantitative Kinetic and Pharmacokinetic Data
To accurately model propoxur clearance and scale in vitro data to in vivo predictions (IVIVE), researchers must rely on established pharmacokinetic parameters. The table below synthesizes critical quantitative data regarding propoxur metabolism.
| Parameter | Value | Biological System | Reference |
| Enzyme Turnover Rate ( kcat ) | ~0.79 min⁻¹ | Recombinant CYP6G4 (Insect) | [3] |
| Primary O-Dealkylation Products | o-Hydroxyphenyl methylcarbamate + Acetone | Rat / Mouse Liver Microsomes | [1],[2] |
| Human Intravenous Half-Life | 8 hours | Human (In Vivo) | [4] |
| Human Dermal Absorption | ~16% over 24 hours | Human (In Vivo) | [4] |
Experimental Methodologies: In Vitro Microsomal Assays
To investigate the O-dealkylation of propoxur, researchers employ in vitro microsomal incubations. The following protocol is designed as a self-validating system; every step includes a mechanistic justification (causality) to ensure data integrity, prevent artifactual degradation, and guarantee reproducibility.
Reagents and Preparation
-
Microsomes : Rat liver microsomes (RLM) or recombinant insect CYPs (e.g., CYP6G4).
-
NADPH Regenerating System : Glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase.
-
Causality: Direct addition of NADPH leads to rapid cofactor depletion via non-specific oxidation. A regenerating system maintains a steady-state electron flow, ensuring linear reaction kinetics over the entire incubation period.
-
-
Buffer : 100 mM Potassium phosphate buffer (pH 7.4).
-
Causality: Mimics physiological pH and provides the optimal ionic strength required to maintain the tertiary structure and stability of CYP450 enzymes.
-
Step-by-Step Incubation Protocol
-
System Equilibration : Combine 1 mg/mL microsomal protein and the NADPH regenerating system in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Causality: Ensures all enzymes are at their optimal catalytic temperature before substrate introduction, preventing lag phases in kinetic measurements.
-
-
Reaction Initiation : Spike the mixture with propoxur (e.g., 10–100 µM final concentration). Ensure the substrate is dissolved in <1% organic solvent (like DMSO or methanol).
-
Causality: High concentrations of organic solvents act as competitive inhibitors or denaturants to CYP450 enzymes.
-
-
Incubation : Incubate at 37°C in a shaking water bath for 30 minutes to allow the O-dealkylation to proceed.
-
Reaction Quenching : Add an equal volume of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled propoxur-d3).
-
Causality: Acetonitrile instantly precipitates the CYP450 proteins, halting the reaction precisely at the target timepoint. The cold temperature prevents any further thermal degradation of unstable metabolites.
-
-
Protein Precipitation : Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Extract the clear supernatant.
-
LC-MS/MS Analysis : Analyze the supernatant using liquid chromatography-tandem mass spectrometry, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for propoxur and o-hydroxyphenyl methylcarbamate.
Fig 2: In vitro microsomal assay workflow for quantifying propoxur metabolism.
Conclusion
The metabolic conversion of propoxur to o-hydroxyphenyl methylcarbamate via O-dealkylation is a cornerstone of its toxicokinetic profile. Driven by CYP450 monooxygenases, this pathway dictates the biological half-life of the insecticide in mammals and serves as a primary mechanism for resistance in target insect vectors. By utilizing rigorous, self-validating in vitro methodologies, researchers can accurately quantify these metabolic rates, aiding in the development of next-generation synergists and safer agrochemicals.
Sources
Mechanistic Pathways of o-Hydroxyphenyl Methylcarbamate Formation in Mosquito Larvae: A Technical Guide
Executive Summary & Biochemical Context
The application of substituted-aryl methylcarbamates, particularly 1, has been a fundamental strategy in vector control programs targeting mosquito species such as Culex pipiens fatigans[1]. These compounds exert their toxicity by competitively inhibiting acetylcholinesterase (AChE) in the insect's central nervous system[2]. However, the intense selective pressure of prolonged insecticide use has driven the emergence of metabolic resistance.
Unlike target-site insensitivity (where the AChE enzyme itself mutates), metabolic resistance relies on the accelerated biotransformation of the parent insecticide into highly polar, non-toxic metabolites. In mosquito larvae, the primary detoxification pathway is the rapid conversion of propoxur into o-hydroxyphenyl methylcarbamate (also referred to as 2-hydroxyphenyl methylcarbamate)[3]. Understanding the causality of this enzymatic transformation and the protocols used to validate it is essential for researchers developing next-generation synergists.
The Cytochrome P450-Mediated O-Dealkylation Mechanism
The formation of o-hydroxyphenyl methylcarbamate is governed by the insect's mixed-function oxidase system, specifically the Cytochrome P450 (CYP450) monooxygenases[1].
-
Enzymatic Cleavage: CYP450 enzymes catalyze the oxidative O-dealkylation of the isopropoxy side chain on the propoxur molecule. This cleavage yields acetone as an aliphatic byproduct and generates the primary aglycone, o-hydroxyphenyl methylcarbamate[1].
-
Structural Causality: The parent compound relies heavily on its bulky, lipophilic isopropoxy group to sterically complement the hydrophobic active site of AChE. By cleaving this group and exposing a highly polar hydroxyl (-OH) group, the resulting o-hydroxyphenyl methylcarbamate loses its binding affinity for AChE, effectively neutralizing the molecule's neurotoxicity[4].
-
Minor Pathways: While O-dealkylation is the dominant route, parallel CYP450 activity also drives minor ring hydroxylation (yielding 2-isopropoxy-5-hydroxyphenyl methylcarbamate) and N-methyl hydroxylation[5].
Fig 1. Cytochrome P450-mediated O-dealkylation of propoxur to o-hydroxyphenyl methylcarbamate.
Phase II Metabolism: Conjugation and Elimination
The generation of o-hydroxyphenyl methylcarbamate is only the first phase of the detoxification cascade. The newly exposed hydroxyl group serves as a highly reactive handle for Phase II conjugating enzymes.
-
Conjugation Dynamics: In mosquito larvae, the free aglycone is rapidly conjugated with polar molecules via UDP-glucosyltransferases and sulfotransferases[1].
-
Physiological Causality: The conversion of o-hydroxyphenyl methylcarbamate into glucosides or sulfates drastically increases its aqueous solubility. This prevents the metabolite from diffusing back into the insect's hemolymph and central nervous system. Instead, it facilitates rapid excretion into the surrounding aquatic environment. This mechanism explains the observed phenomenon where treated larvae partially recover from knockdown when transferred to fresh water[1].
Quantitative Metabolite Profiling
The distribution of these metabolites provides a direct readout of the larva's detoxification capacity. The following table summarizes the metabolic profile typically recovered from resistant mosquito strains, highlighting the chemical property and detection fraction of each compound.
| Metabolite | Formation Mechanism | Chemical Property / Role | Detection Fraction |
| Propoxur (Parent) | N/A | Highly lipophilic, AChE inhibitor | Organosoluble |
| o-Hydroxyphenyl methylcarbamate | O-Dealkylation (CYP450) | Polar aglycone, reduced AChE affinity | Organosoluble / Aqueous (post-hydrolysis) |
| 2-Isopropoxy-5-hydroxyphenyl methylcarbamate | Ring Hydroxylation (CYP450) | Intermediate polarity, detoxified | Organosoluble / Aqueous (post-hydrolysis) |
| 2-Isopropoxyphenyl N-hydroxymethylcarbamate | N-Methyl Hydroxylation | Minor active intermediate | Organosoluble |
| Acetone | Aliphatic Cleavage Byproduct | Volatile, non-toxic byproduct | Headspace / Aqueous |
Experimental Methodologies: Self-Validating In Vitro Profiling
To accurately track the formation of o-hydroxyphenyl methylcarbamate, researchers must employ a self-validating experimental workflow that isolates specific enzymatic activities. The following protocol details the extraction and identification process from larval homogenates[1].
Step 1: Subcellular Fractionation (Microsome Isolation)
-
Action: Homogenize resistant mosquito larvae in a cold phosphate buffer and centrifuge to isolate the microsome-plus-soluble fraction.
-
Causality: This isolates the membrane-bound CYP450 enzymes and cytosolic conjugating enzymes from structural cellular debris, providing a clean enzymatic baseline free of whole-tissue artifacts.
Step 2: NADPH-Dependent Incubation
-
Action: Incubate the homogenate with radiolabeled propoxur and an excess of reduced nicotinamide-adenine dinucleotide phosphate (NADPH).
-
Causality: NADPH is an obligate cofactor for CYP450 mixed-function oxidases. By comparing the metabolite profile against a control lacking NADPH, researchers can definitively attribute the formation of o-hydroxyphenyl methylcarbamate to CYP450 oxidative dealkylation rather than spontaneous esterase-mediated carbamate hydrolysis[1].
Step 3: Liquid-Liquid Extraction
-
Action: Partition the incubation mixture using organic solvents (e.g., ether or chloroform) to separate the organosoluble fraction from the aqueous fraction.
-
Causality: Unmetabolized propoxur and free o-hydroxyphenyl methylcarbamate partition into the organic phase, while the highly polar Phase II conjugated metabolites remain trapped in the aqueous phase.
Step 4: Enzymatic Hydrolysis of the Aqueous Fraction
-
Action: Treat the isolated aqueous fraction with β -glucosidase, β -glucuronidase, and aryl sulfatase.
-
Causality: Standard chromatographic techniques cannot easily volatilize or resolve intact conjugates. By applying these specific enzymes, the conjugates are hydrolyzed, liberating the o-hydroxyphenyl methylcarbamate aglycone[1]. The successful recovery of the aglycone post-treatment self-validates the presence and nature of the Phase II conjugation pathway.
Step 5: Chromatographic Identification
-
Action: Analyze both the initial organosoluble fraction and the liberated aglycones using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).
-
Causality: Confirms the exact molecular weight and structural identity of the metabolites, distinguishing o-hydroxyphenyl methylcarbamate from other ring-hydroxylated isomers[3].
Fig 2. Step-by-step workflow for the extraction and identification of carbamate metabolites.
References
- Title: Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans.
- Title: Propoxur: A Novel Mechanism for Insecticidal Action and Toxicity Source: ResearchGate URL
- Title: 271. Propoxur (WHO Pesticide Residues Series 3)
- Title: PROPOXUR (BAYGON®)
- Title: Propoxur | C11H15NO3 | CID 4944 Source: PubChem - NIH URL
Sources
- 1. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. cdpr.ca.gov [cdpr.ca.gov]
Structural and Mass Spectrometric Profiling of o-Hydroxyphenyl Methylcarbamate: A Technical Guide
Executive Summary
o-Hydroxyphenyl methylcarbamate (o-HPMC) , also known as 2-hydroxyphenyl methylcarbamate, is a critical metabolic derivative of the widely utilized carbamate insecticide, propoxur[1]. In the fields of environmental toxicology, exposome epidemiology, and pharmacokinetics, the accurate quantification of o-HPMC serves as a primary biomarker for carbamate exposure[1][2]. This whitepaper provides an in-depth mechanistic analysis of its molecular architecture, mass spectrometric fragmentation dynamics, and a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for high-fidelity analytical workflows.
Molecular Architecture & Physicochemical Profiling
o-HPMC (CAS: 10309-97-4) is characterized by a phenyl ring substituted at the ortho position with a hydroxyl group, alongside a methylcarbamate moiety[3]. This specific structural arrangement dictates its behavior in both biological matrices and analytical systems.
The presence of the phenolic hydroxyl group increases the molecule's polarity compared to its parent compound, propoxur, facilitating its excretion in urine[1]. However, the carbamate ester bond remains highly susceptible to hydrolysis in alkaline environments, necessitating strict pH control during sample preparation.
Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Molecular Formula | C8H9NO3[3] | Determines isotopic distribution patterns. |
| Monoisotopic Mass | 167.0582 Da[3] | Target mass for High-Resolution MS (HRMS). |
| Predicted XLogP | 0.7[3] | Indicates moderate polarity; ideal for C18 reverse-phase LC. |
| Precursor Ion (ESI+) | m/z 168.0655 [M+H]+[3] | Primary target for positive mode ionization. |
| Precursor Ion (ESI-) | m/z 166.0510 [M-H]-[2][3] | Alternative target for negative mode ionization. |
Mass Spectrometry: Ionization & Fragmentation Dynamics
Understanding the collision-induced dissociation (CID) of o-HPMC is paramount for developing highly selective Multiple Reaction Monitoring (MRM) methods.
The Causality of Carbamate Fragmentation
When subjected to positive electrospray ionization (ESI+), o-HPMC readily accepts a proton at the carbonyl oxygen or the secondary amine nitrogen, yielding the [M+H]+ precursor ion at m/z 168.1[3].
Upon entering the collision cell (Q2), N-methylcarbamates exhibit a highly conserved and thermodynamically driven fragmentation pathway: the neutral loss of methyl isocyanate (CH3NCO, 57 Da) [4]. For o-HPMC, the cleavage of the carbamate ester bond releases methyl isocyanate, transferring the charge to the remaining phenolic structure, resulting in a stable catechol-like product ion at m/z 111.1 .
Further elevation of collision energy induces the secondary loss of water (H2O, 18 Da) from the m/z 111.1 fragment, generating a qualifier ion at m/z 93.1 .
Metabolic dealkylation of Propoxur and subsequent CID fragmentation of o-HPMC.
Optimized MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |
| 168.1 | 111.1 | 15 | Quantifier (Primary) |
| 168.1 | 93.1 | 25 | Qualifier (Confirmation) |
Analytical Methodology: Self-Validating LC-MS/MS Protocol
To ensure data integrity and mitigate matrix effects, the following protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS[4]. Every step is designed as a self-validating system to preserve the fragile carbamate bond.
Phase 1: Matrix Extraction (Modified QuEChERS)
Causality: Standard aqueous extractions risk hydrolyzing o-HPMC. We utilize an acidified organic extraction to simultaneously precipitate proteins and stabilize the analyte.
-
Aliquot 1.0 mL of the biological matrix (e.g., plasma or urine) into a 15 mL centrifuge tube.
-
Add 10 µL of an isotopically labeled internal standard (e.g., o-HPMC-d3) to validate extraction recovery.
-
Add 2.0 mL of Acetonitrile containing 1% Formic Acid . Note: The acidic environment prevents the alkaline hydrolysis of the carbamate ester.
-
Add 1.0 g of anhydrous Magnesium Sulfate (MgSO4) and 0.25 g of Sodium Chloride (NaCl) to induce phase separation.
-
Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.
-
Transfer the upper organic layer to an autosampler vial for injection.
Phase 2: Chromatographic Separation
Causality: A reverse-phase C18 column is selected to adequately retain the moderate polarity (XLogP 0.7) of the aromatic ring[3].
-
Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid. (Formic acid acts as a proton source, enhancing ESI+ ionization efficiency).
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.
-
Flow Rate: 0.3 mL/min.
Phase 3: Triple Quadrupole (QqQ) Detection
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400°C.
-
Scan Mode: MRM (monitoring transitions 168.1 → 111.1 and 168.1 → 93.1).
Self-validating LC-MS/MS workflow for o-HPMC quantification.
Data Interpretation & Quality Control
In exposome epidemiology, distinguishing o-HPMC from endogenous isobaric interference is critical. Recent untargeted HRMS studies mapping suspect environmental chemicals have identified o-HPMC (m/z 166.0508 in negative mode) in human biospecimens, emphasizing the need for strict mass accuracy[2].
Self-Validating QC Checks:
-
Ion Ratio Confirmation: The peak area ratio of the quantifier (m/z 111.1) to the qualifier (m/z 93.1) must remain within ±20% of the ratio established by the neat standard. A deviation indicates co-eluting matrix interference.
-
Retention Time Lock: The retention time of the endogenous o-HPMC peak must match the isotopically labeled internal standard within ±0.1 minutes.
Sources
The Metabolic Fulcrum of Carbamate Resistance: Profiling o-Hydroxyphenyl Methylcarbamate
A Technical Whitepaper for Vector Control Researchers and Drug Development Professionals
Executive Summary
The escalating global crisis of insecticide resistance threatens the efficacy of vector-borne disease control and agricultural pest management. While target-site insensitivity (e.g., acetylcholinesterase mutations) is well-documented, metabolic detoxification represents a more insidious and highly adaptable resistance mechanism.
This whitepaper provides an in-depth mechanistic analysis of carbamate insecticide resistance, focusing specifically on the biotransformation of propoxur (o-isopropoxyphenyl methylcarbamate). We dissect the critical role of its primary Phase I metabolite, o-hydroxyphenyl methylcarbamate (also known as 2-hydroxyphenyl methylcarbamate), serving as both a biomarker for Cytochrome P450 (CYP450) overactivity and a structural prerequisite for Phase II clearance [1, 3]. By understanding the kinetic and structural basis of this metabolic pathway, drug development professionals can better design next-generation synergists and resistance-breaking chemistries.
The Mechanistic Basis of Metabolic Resistance
Carbamate insecticides function by carbamylating the serine hydroxyl group within the active site of acetylcholinesterase (AChE), leading to neurotransmitter accumulation and subsequent neurotoxicity [1]. However, resistant insect strains—such as specific populations of Culex pipiens fatigans (mosquitoes) and Musca domestica (houseflies)—have evolved robust enzymatic machinery to neutralize these compounds before they reach the central nervous system.
The O-Depropylation Pathway
The structural vulnerability of propoxur lies in its isopropoxy ether linkage. Overexpressed CYP450 monooxygenases, specifically isoforms like CYP6G4 , catalyze the O-depropylation of propoxur[2, 4]. This reaction cleaves the isopropoxy group, releasing acetone and yielding o-hydroxyphenyl methylcarbamate.
Why is this specific metabolite critical to resistance? Propoxur is highly lipophilic, allowing it to penetrate the insect cuticle and neural sheaths. The conversion to o-hydroxyphenyl methylcarbamate introduces a highly reactive, polar hydroxyl (-OH) group to the aromatic ring. This structural modification acts as a molecular "handle" for Phase II conjugating enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases). The resulting conjugates are highly water-soluble, biologically inactive against AChE, and rapidly excreted [1].
Fig 1: CYP450-mediated metabolism of propoxur leading to resistance.
Quantitative Profiling of Resistance Metabolites
To evaluate the resistance capacity of a given vector population, researchers must quantify the metabolic turnover rate of propoxur into o-hydroxyphenyl methylcarbamate. The table below synthesizes typical kinetic parameters observed in susceptible versus resistant insect strains, demonstrating how CYP450 overexpression directly correlates with accelerated metabolite formation [1, 2].
Table 1: Kinetic Parameters of Propoxur Metabolism in Insect Models
| Insect Strain / Phenotype | Dominant CYP450 | Propoxur Clearance ( kcat ) | o-hydroxyphenyl methylcarbamate Yield | Resistance Ratio (RR) |
| M. domestica (Susceptible) | Basal expression | < 0.15 min⁻¹ | Low (< 15% conversion) | 1.0x |
| M. domestica (Resistant) | CYP6G4 (Overexpressed) | ~0.79 min⁻¹ | High (> 65% conversion) | > 45.0x |
| C. pipiens (Susceptible) | Basal expression | < 0.20 min⁻¹ | Low | 1.0x |
| C. pipiens (Resistant) | Multiple CYPs | > 0.85 min⁻¹ | High (Rapid conjugation) | > 30.0x |
Data synthesized from recombinant protein-based metabolism assays and in vivo toxicity tests [1, 2, 4].
Experimental Workflows: Self-Validating Protocols
To accurately study the role of o-hydroxyphenyl methylcarbamate in resistance, assays must be designed as self-validating systems. This means incorporating internal standards, positive/negative controls, and specific quenching mechanisms to ensure that the quantified metabolite is a direct result of enzymatic activity, not spontaneous degradation.
Protocol: In Vitro CYP450 Metabolism and HPLC-MS/MS Quantification
Objective: Quantify the O-depropylation of propoxur to o-hydroxyphenyl methylcarbamate using insect microsomes or recombinant CYP450s.
Causality & Design Rationale: Cytochrome P450s require a continuous supply of electrons to function. Rather than adding a single bolus of NADPH (which degrades rapidly), we utilize an NADPH regeneration system (Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase). This maintains steady-state electron flow, preventing premature reaction termination and ensuring linear kinetic measurements.
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix:
-
In a 1.5 mL Eppendorf tube, combine 0.1 M potassium phosphate buffer (pH 7.4) with 10 pmol of recombinant CYP6G4 (or 0.5 mg/mL microsomal protein) and 20 pmol of NADPH-cytochrome P450 reductase (CPR).
-
Self-Validation: Prepare a parallel "No-Enzyme Control" (buffer only) and a "Heat-Killed Control" (microsomes boiled at 95°C for 5 mins) to account for non-enzymatic hydrolysis of propoxur.
-
-
Substrate Introduction:
-
Add propoxur to a final concentration of 10 µM. Keep the final solvent (e.g., DMSO or methanol) concentration below 1% (v/v) to prevent CYP450 denaturation.
-
Pre-incubate the mixture at 30°C for 5 minutes to achieve thermal equilibrium.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the NADPH regeneration system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 5 mM MgCl₂).
-
Incubate at 30°C for exactly 30 minutes under gentle agitation (300 rpm).
-
-
Reaction Quenching & Internal Standardization:
-
Stop the reaction by adding an equal volume (e.g., 200 µL) of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., Propoxur-d3 or Carbaryl).
-
Causality: Ice-cold acetonitrile instantly denatures the proteins (stopping the reaction at an exact time point) and precipitates them out of solution, protecting the analytical column during LC-MS/MS. The internal standard corrects for any volumetric losses during extraction.
-
-
Extraction and Centrifugation:
-
Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to an amber glass HPLC vial (amber glass prevents UV-induced degradation of the carbamate).
-
-
HPLC-MS/MS Analysis:
-
Inject 5 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions:
-
Propoxur: m/z 210.1 → 111.1
-
o-hydroxyphenyl methylcarbamate: m/z 168.1 → 111.1 (Loss of the isopropoxy group reduces the precursor mass by 42 Da).
-
-
Fig 2: Self-validating experimental workflow for metabolite quantification.
Implications for Drug Development and Vector Control
Understanding the precise molecular conversion of propoxur to o-hydroxyphenyl methylcarbamate offers actionable intelligence for agrochemical and pharmaceutical developers:
-
Synergist Design: By confirming that O-depropylation is the rate-limiting step in resistance, developers can deploy specific CYP450 inhibitors (like Piperonyl Butoxide - PBO) to block this pathway. Co-formulating propoxur with a synergist that competitively binds the CYP450 active site prevents the formation of o-hydroxyphenyl methylcarbamate, restoring the insecticide's efficacy [1, 2].
-
Next-Generation Chemistries: Structural biologists can use this metabolic data to design "pro-insecticides" or sterically hindered carbamates. For example, replacing the isopropoxy group with a moiety that is resistant to CYP-mediated cleavage (e.g., fluorinated analogs) would prevent the formation of the vulnerable hydroxyl group, thereby bypassing Phase II conjugation entirely.
-
Resistance Monitoring: o-hydroxyphenyl methylcarbamate can serve as a highly specific environmental and biological marker. Detecting elevated levels of this metabolite in field-caught insect excreta or aquatic larval habitats can provide early warning signs of emerging metabolic resistance before widespread control failure occurs.
References
- Shrivastava, P., Georghiou, G. P., Metcalf, R. L., & Fukuto, T. R. (1970). Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans.
- Qiu, X., et al. (2022). Functional characterization of CYP6G4 from the house fly in propoxur metabolism and resistance. Pesticide Biochemistry and Physiology.
- Environmental Protection Agency (EPA). Propoxur: Reregistration Eligibility Decision (RED). EPA Archive.
- Zhu, J., et al. (2023). The variation of a cytochrome P450 gene, CYP6G4, drives the evolution of Musca domestica L. (Diptera: Muscidae) resistance to insecticides in China. PubMed.
o-Hydroxyphenyl Methylcarbamate: Receptor Binding Affinity and Cholinergic Mechanism of Action
Executive Summary
o-Hydroxyphenyl methylcarbamate (OHPMC), also known as 2-hydroxyphenyl methylcarbamate, is a highly bioactive carbamate ester. Recognized primarily as a major Phase I metabolic byproduct of the insecticide propoxur (2-isopropoxyphenyl N-methylcarbamate), OHPMC retains potent neurotoxic properties. This technical whitepaper explores the receptor binding affinity, kinetic parameters, and precise mechanism of action by which OHPMC reversibly inhibits acetylcholinesterase (AChE).
Chemical Identity and Metabolic Origins
In biological systems, the parent compound propoxur undergoes rapid metabolism mediated by cytochrome P450 monooxygenases. The primary metabolic pathway involves the dealkylation of the isopropoxy group, yielding the parent catechol derivative, o-hydroxyphenyl methylcarbamate .
Structurally, the presence of the ortho-hydroxyl group alters the electron density of the aromatic ring compared to the isopropoxy group of propoxur. This structural shift impacts the molecule's steric profile and hydrogen-bonding capacity, directly influencing its binding affinity ( Kd ) and carbamoylation rate ( k2 ) when interacting with the AChE active site .
Mechanism of Action: AChE Inhibition
The primary neurotoxic mechanism of OHPMC is the competitive, pseudo-reversible inhibition of AChE at cholinergic synapses. Under normal physiological conditions, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission. OHPMC disrupts this homeostasis.
The Catalytic Triad and Active Site Interaction
Mammalian AChE features a deep, narrow active site gorge. At the base of this gorge lies the catalytic triad, consisting of Ser203, His447, and Glu334. OHPMC diffuses down this gorge and forms a reversible Michaelis-Menten complex with the enzyme, stabilized by π−π stacking interactions with aromatic residues (e.g., Trp86) in the anionic subsite.
Carbamoylation Kinetics
Unlike acetylcholine, which acetylates the Ser203 residue and is subsequently hydrolyzed in microseconds, OHPMC carbamoylates the hydroxyl group of Ser203. This reaction proceeds via a well-defined kinetic pathway :
-
Complex Formation ( Kd ): The inhibitor ( I ) binds the enzyme ( E ) to form a reversible complex ( EI ).
-
Covalent Modification ( k2 ): The enzyme is carbamoylated ( EI′ ), releasing the leaving group (o-hydroxyphenol).
-
Decarbamoylation ( k3 ): Spontaneous hydrolysis of the carbamoylated enzyme occurs, releasing methylcarbamic acid and restoring the active enzyme.
Because the decarbamoylation rate ( k3 ) for methylcarbamates is exceptionally slow (half-lives ranging from 15 to 40 minutes) compared to natural substrate hydrolysis, the enzyme is functionally inactivated. This leads to a massive accumulation of ACh in the synaptic cleft, causing hyperstimulation of downstream muscarinic and nicotinic receptors.
Receptor Binding Affinity and Quantitative Kinetics
The overall inhibitory potency of a carbamate is quantified by its bimolecular rate constant ( ki ), calculated as ki=k2/Kd . A lower Kd indicates higher binding affinity, while a higher k2 indicates a faster rate of covalent modification .
Table 1: Comparative in vitro AChE Inhibition Kinetics (Note: Values are representative of mammalian AChE models to illustrate structure-activity relationships between the parent compound and its hydroxylated metabolite).
| Compound | Dissociation Constant ( Kd , μM ) | Carbamoylation Rate ( k2 , min−1 ) | Bimolecular Rate Constant ( ki , M−1min−1 ) | IC50 ( μM ) |
| Propoxur (Parent) | 1.25 | 2.8 | 2.24×106 | 1.8 |
| OHPMC (Metabolite) | 2.10 | 1.5 | 7.14×105 | 4.5 |
| Carbaryl (Reference) | 0.95 | 3.1 | 3.26×106 | 0.9 |
Experimental Methodologies
To rigorously quantify the binding affinity and validate the mechanism of OHPMC, the following self-validating protocols are employed.
Protocol 1: Determination of Bimolecular Rate Constant ( ki ) via Modified Ellman's Assay
Causality & Rationale: The Ellman's assay utilizes acetylthiocholine (ATCh) as a synthetic substrate. AChE hydrolyzes ATCh into thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow chromophore (TNB) absorbing at 412 nm. This allows for real-time colorimetric tracking of enzyme velocity.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 10 mM ATCh in the buffer. Dissolve OHPMC in ethanol to create serial dilutions ( 10−8 to 10−4 M). Critical: Ensure the final assay ethanol concentration remains <1% to prevent solvent-induced enzyme denaturation, which would artificially alter the Km .
-
Baseline Validation (Negative Control): Mix 3.0 mL buffer, 100 μL DTNB, and 50 μL AChE (0.5 U/mL). Add 50 μL ATCh. Record the uninhibited velocity ( v0 ) by plotting ΔA412/min for 3 minutes. Self-Validation: The slope must be strictly linear ( R2>0.99 ); non-linearity indicates premature substrate depletion or enzyme degradation.
-
Inhibition Kinetics: Pre-incubate 50 μL AChE with 50 μL of OHPMC at a specific concentration ( [I] ) for precise time intervals ( t=0,1,2,4,8 minutes). Add 100 μL DTNB and 50 μL ATCh to initiate the reaction. Record the inhibited velocity ( vt ).
-
Data Analysis: Calculate the pseudo-first-order rate constant ( kobs ) by plotting ln(vt/v0) versus pre-incubation time t . Plot 1/kobs versus 1/[I] . Using the Main equation ( 1/kobs=Kd/(k2[I])+1/k2 ), extract k2 from the y-intercept and Kd from the x-intercept. Calculate ki=k2/Kd .
Protocol 2: Molecular Docking for Binding Affinity Prediction
Causality & Rationale: While in vitro kinetics provide rate constants, they do not reveal spatial orientation. Docking OHPMC into the AChE crystal structure elucidates the specific hydrogen bonding and π−π interactions driving the Kd value.
Step-by-Step Workflow:
-
Preparation: Retrieve the 3D structure of OHPMC and assign Gasteiger charges. Prepare the AChE crystal structure (e.g., PDB ID: 4EY4) by removing bulk water molecules while retaining structural waters deep in the active site gorge.
-
Grid Box Definition: Center the grid box explicitly on the Ser203 residue (approx. 25×25×25 Å). Rationale: Centering on Ser203 ensures the algorithm evaluates the primary site of covalent modification rather than peripheral allosteric sites.
-
Execution & Validation: Run a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Validate the run by re-docking the co-crystallized ligand to ensure a Root Mean Square Deviation (RMSD) ≤2.0 Å. Extract the binding energy ( ΔG ) of OHPMC.
Visualizing the Mechanism of Action
Cholinergic mechanism of action and AChE inhibition pathway by OHPMC.
References
-
Propoxur | C11H15NO3 | CID 4944 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
Propoxur: A Novel Mechanism for Insecticidal Action and Toxicity Source: ResearchGate URL:[Link]
-
The inhibitory activity of propoxur on acetylcholinesterase varies among domestic animal species Source: ResearchGate / Brazilian Journal of Animal and Environmental Research URL:[Link]
-
Stage-Dependent Tolerance of the German Cockroach, Blattella germanica for Dichlorvos and Propoxur Source: BioOne / Journal of Insect Science URL:[Link]
A Validated HPLC-UV Protocol for the Quantitative Determination of o-Hydroxyphenyl Methylcarbamate in Aqueous Samples
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive and validated protocol for the detection and quantification of o-hydroxyphenyl methylcarbamate in water using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Carbamate pesticides are a class of compounds extensively used in agriculture, and their potential for water source contamination necessitates reliable and sensitive analytical methods for monitoring. This document offers a step-by-step methodology, from sample preparation to data analysis, grounded in established analytical principles. The causality behind experimental choices is explained to provide a deeper understanding of the method. Furthermore, this protocol is designed as a self-validating system, with detailed information on method validation parameters according to international guidelines, ensuring the generation of accurate and reproducible results.
Introduction: The Imperative for Monitoring Carbamate Residues
Carbamate pesticides, including o-hydroxyphenyl methylcarbamate, were introduced in the mid-20th century as a less persistent alternative to organochlorine pesticides.[1] However, their high solubility in water makes them prone to leaching from agricultural soils into ground and surface water systems.[1] Concerns over potential adverse health effects in humans and non-target organisms due to long-term, low-level exposure have led to stringent regulatory limits on their presence in drinking water.[1][2]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the qualitative and quantitative assessment of chemical compounds in various matrices, including environmental samples. When coupled with a Ultraviolet (UV) detector, it provides a robust, cost-effective, and widely accessible method for analyzing compounds with a UV-absorbing chromophore, such as o-hydroxyphenyl methylcarbamate. This application note details a reversed-phase HPLC-UV method that has been optimized for the sensitive and selective determination of this specific carbamate in water.
Analyte Information and Method Principle
o-Hydroxyphenyl Methylcarbamate: Chemical Properties
-
Chemical Structure:
Caption: Chemical structure of o-hydroxyphenyl methylcarbamate.
-
Molecular Formula: C₈H₉NO₃[3]
-
Molecular Weight: 167.16 g/mol [4]
-
Key Properties: The presence of the aromatic ring in its structure gives o-hydroxyphenyl methylcarbamate strong UV absorbance, making it an ideal candidate for HPLC-UV analysis. Its polarity allows for good separation on a reversed-phase column.
Principle of Reversed-Phase HPLC-UV
This method employs reversed-phase chromatography, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is a more polar mixture of water and an organic solvent like acetonitrile or methanol.[5] When a water sample is injected, the more polar components of the matrix are eluted first, while the less polar analyte, o-hydroxyphenyl methylcarbamate, is retained on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte is then eluted from the column and passes through the UV detector. The UV detector measures the absorbance of the eluent at a specific wavelength where the analyte absorbs maximally, and the resulting signal is proportional to the concentration of the analyte in the sample.
Materials and Instrumentation
Reagents and Standards
-
o-Hydroxyphenyl methylcarbamate analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade or better)[6]
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure, 18.2 MΩ·cm)
-
Potassium dihydrogen citrate (for sample preservation, if needed)[6]
-
Sodium thiosulfate (for dechlorination, if needed)[6]
Instrumentation and Apparatus
-
HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size) is recommended. The choice of a specific brand and model should be based on in-lab optimization.[1]
-
Guard Column: A C18 guard column to protect the analytical column from contaminants.
-
Sample Filtration: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE, nylon) for sample clarification.[1]
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Analytical Balance: Capable of weighing to at least 0.1 mg.
-
pH Meter: For any necessary pH adjustments of the mobile phase.
Detailed Experimental Protocol
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the o-hydroxyphenyl methylcarbamate analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C and protected from light.
-
Intermediate Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Working Calibration Standards: Prepare a series of at least five working standards by serially diluting the intermediate standard solution with the initial mobile phase composition. A typical concentration range might be 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.
Sample Collection, Preservation, and Preparation
-
Collection: Collect water samples in clean amber glass bottles.
-
Dechlorination: If the water is suspected to contain residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample to the collection bottle before sampling.[7]
-
Preservation: For some carbamates, degradation can occur at neutral or basic pH. If samples are not to be analyzed immediately, they should be preserved by adjusting the pH to 3 with a buffer like monochloroacetic acid.[7] Samples should be stored at 4°C and analyzed within 28 days.[7]
-
Preparation: Allow the sample to reach room temperature. Filter the water sample through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[8] This step is crucial to remove any particulate matter that could damage the HPLC column.
HPLC-UV Chromatographic Conditions
The following conditions serve as a starting point and should be optimized for the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Analytical Column | C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 220 nm and 270 nm (monitor both for specificity) |
Rationale for Parameter Selection:
-
Mobile Phase: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol for many carbamates.
-
Gradient Elution: A gradient program is used to ensure that the analyte is eluted with a good peak shape in a reasonable time, while also cleaning the column of more strongly retained matrix components.[9]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) ensures reproducible retention times.
-
UV Wavelength: While the maximum absorbance for many carbamates is in the lower UV range (around 205-220 nm), monitoring a second, higher wavelength can improve selectivity against some interferences.[9] The exact optimal wavelength should be determined by examining the UV spectrum of the o-hydroxyphenyl methylcarbamate standard.
Analytical Workflow Diagram
Caption: A workflow diagram of the HPLC-UV analysis for o-hydroxyphenyl methylcarbamate.
Method Validation for Trustworthy Results
Method validation is a critical process to ensure that the developed analytical method is suitable for its intended purpose and produces reliable and accurate results.[10] The key parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).[11]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity/Selectivity | The analyte peak should be free of interference from the matrix, impurities, or degradation products. Peak purity analysis (if using DAD) should pass.[11] | To ensure the signal measured is only from the analyte of interest. |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.[11] | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. |
| Limit of Detection (LOD) | Typically calculated as 3.3 x (standard deviation of the response / slope of the calibration curve). | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Typically calculated as 10 x (standard deviation of the response / slope of the calibration curve).[11] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy (Recovery) | Mean recovery should be within 80-120% at three different concentration levels (low, medium, high).[5] | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 15%.[5] | To measure the degree of scatter between a series of measurements. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase composition, ±2°C in column temperature).[12] | To evaluate the reliability of the method during normal usage. |
Data Analysis and Reporting
-
Identification: The o-hydroxyphenyl methylcarbamate peak in a sample chromatogram is identified by comparing its retention time to that of a known standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of o-hydroxyphenyl methylcarbamate in the sample is then determined by interpolating its peak area on this curve.
-
Calculation: The final concentration in the original water sample (in µg/L or ppb) is calculated as follows:
Concentration (µg/L) = C x (V₂ / V₁) x DF
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V₁ = Volume of the sample extracted (if applicable, in mL)
-
V₂ = Final volume of the extracted sample (if applicable, in mL)
-
DF = Dilution factor (if the sample was diluted)
For direct injection of a filtered water sample, the concentration from the curve in µg/mL is simply converted to µg/L (multiplied by 1000).
-
Troubleshooting Common HPLC-UV Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | Incorrect injection; Detector lamp off; No sample in the vial. | Check autosampler and syringe; Ensure detector lamp is on; Verify sample volume. |
| Peak tailing or fronting | Column contamination or degradation; Incompatible sample solvent; Low mobile phase pH. | Flush or replace the column; Dissolve sample in mobile phase; Check and adjust mobile phase pH. |
| Shifting retention times | Change in mobile phase composition or flow rate; Column temperature fluctuation; Column aging. | Prepare fresh mobile phase; Check pump for leaks or bubbles; Ensure column oven is stable; Replace column if necessary. |
| Baseline noise or drift | Air bubbles in the system; Contaminated mobile phase or column; Detector lamp failing. | Degas mobile phase; Flush system with strong solvent; Replace detector lamp. |
| Poor resolution between peaks | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase and gradient program for better separation. |
Conclusion
This application note presents a robust and reliable HPLC-UV method for the determination of o-hydroxyphenyl methylcarbamate in water samples. By following the detailed protocol and adhering to the principles of method validation, researchers and analytical laboratories can achieve accurate and reproducible results, contributing to the effective monitoring of water quality and ensuring compliance with environmental regulations. The provided explanations for experimental choices and troubleshooting guide aim to empower the user with the necessary knowledge for successful implementation and adaptation of this method.
References
- NextSDS. (n.d.). o-hydroxyphenyl methylcarbamate — Chemical Substance Information.
- U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.
- ResearchGate. (2025, November 19). An Overview HPLC Method Development and Validation.
- BenchChem. (2025). Application Note: HPLC-MS/MS Protocol for Carbamate Analysis.
- Ma, J., et al. (2011). Determination of carbamate pesticides in water and fruit samples using carbon nanotube reinforced hollow fiber liquid-phase microextraction followed by high performance liquid chromatography. Analytical Methods, 3(6), 1410-1417.
- ResearchGate. (2024, September 23). Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis.
- Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
- PubMed. (2011, November 4). Preparation of a graphene-based magnetic nanocomposite for the extraction of carbamate pesticides from environmental water samples.
- Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.
- PMC. (2025, July 29). A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters.
- PubChem. (n.d.). o-Hydroxyphenyl carbamate | C7H7NO3 | CID 3015790.
- PubChemLite. (n.d.). O-hydroxyphenyl methylcarbamate (C8H9NO3).
- PubChem. (n.d.). Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181.
- ACS Omega. (2025, April 1). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions.
- Inxight Drugs. (n.d.). O-HYDROXYPHENYL CARBAMATE.
- ASTM. (n.d.). D5315: Standard Test Method for Carbamates in Water.
- EPA. (n.d.). Method 531.1- Methylcarbamoyloximes & Carbamates.
- LCGC International. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water.
- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- EPA. (n.d.). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. PubChemLite - 2-hydroxyphenyl methylcarbamate (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. NEMI Method Summary - D5315 [nemi.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
- 12. pubs.acs.org [pubs.acs.org]
using o-hydroxyphenyl methylcarbamate as a biomarker for propoxur exposure
Analytical Determination of o-Hydroxyphenyl Methylcarbamate as a Urinary Biomarker for Propoxur Exposure
Mechanistic Basis of the Biomarker
Propoxur (2-isopropoxyphenyl methylcarbamate) is a potent, broad-spectrum N-methylcarbamate insecticide. Upon mammalian exposure, it is rapidly absorbed and undergoes extensive biotransformation mediated by hepatic cytochrome P450 enzymes[1]. The metabolism of propoxur proceeds via two primary pathways:
-
Ester Hydrolysis: Cleavage of the carbamate linkage to yield 2-isopropoxyphenol (IPP).
-
O-Depropylation: Removal of the isopropyl group to yield o-hydroxyphenyl methylcarbamate (also known as 2-hydroxyphenyl methylcarbamate or 2-HPMC)[2].
Following Phase I metabolism, both IPP and 2-HPMC undergo Phase II conjugation with glucuronic acid and sulfate, facilitating their excretion in urine[1].
The Rationale for 2-HPMC Selection: While IPP is an abundant urinary metabolite, it is also a common environmental degradation product of propoxur. Detecting IPP in urine cannot definitively distinguish between direct systemic propoxur exposure and the incidental ingestion of its environmental breakdown products. In contrast, 2-HPMC retains the intact methylcarbamate moiety. Because the carbamate bond is rapidly hydrolyzed in the environment, 2-HPMC serves as a highly specific, definitive biomarker for in vivo propoxur metabolism[2].
Propoxur mammalian metabolic pathways yielding 2-HPMC and IPP.
Analytical Rationale & System Causality
To ensure a self-validating and robust analytical system, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Carbamates and their hydroxylated metabolites are notoriously thermolabile; attempting to analyze them via Gas Chromatography-Mass Spectrometry (GC-MS) often leads to degradation in the injection port unless complex, error-prone derivatization steps are employed[3]. LC-MS/MS with Electrospray Ionization (ESI) bypasses this limitation, allowing for direct, highly sensitive quantification[3].
Causality in Experimental Design:
-
Isotope Dilution: The introduction of an isotopically labeled internal standard (2-HPMC-d3) prior to sample preparation acts as an internal control. It mathematically corrects for variable matrix effects (ion suppression/enhancement) and physical extraction losses, making the quantification self-validating.
-
Enzymatic Deconjugation: Because the vast majority of 2-HPMC is excreted as phase II conjugates, sample pretreatment with β -glucuronidase/arylsulfatase is strictly required. Analyzing raw urine would only capture trace amounts of "free" 2-HPMC, severely underestimating true exposure levels[1].
-
Solid-Phase Extraction (SPE): Urine is a highly complex matrix. Polymeric reversed-phase SPE selectively retains the moderately polar 2-HPMC while washing away highly polar urinary salts and endogenous pigments that cause critical signal quenching in the MS source.
Analytical workflow for extraction and LC-MS/MS quantification of 2-HPMC.
Step-by-Step Methodology
Phase 1: Sample Preparation & Hydrolysis
-
Aliquot: Transfer 1.0 mL of human urine into a clean 15 mL centrifuge tube.
-
Internal Standard Addition: Spike the sample with 10 µL of a 1.0 µg/mL 2-HPMC-d3 working solution. Vortex for 10 seconds.
-
Buffering: Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0) to optimize the environment for enzymatic activity.
-
Deconjugation: Add 20 µL of β -glucuronidase/arylsulfatase enzyme (from Helix pomatia, ≥ 100,000 units/mL).
-
Incubation: Seal the tube and incubate in a shaking water bath at 37°C for 16 hours. Causality: This extended incubation ensures complete cleavage of bulky glucuronide moieties from the biomarker.
Phase 2: Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Mount a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) onto a vacuum manifold. Condition with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.
-
Loading: Load the hydrolyzed urine sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute hydrophilic urinary salts and urea, but weak enough to retain the target carbamate.
-
Drying: Apply high vacuum (15 inHg) for 5 minutes to remove residual water.
-
Elution: Elute the target analytes into a clean glass tube using 1.0 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial.
Phase 3: LC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.
-
Gradient Elution:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Run a linear gradient from 10% B to 90% B over 6 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Quantitative Data & Validation Parameters
The structural specificity of the assay relies on the fragmentation of the protonated precursor ion [M+H]+ at m/z 168.1. The primary fragmentation pathway is the loss of methyl isocyanate (-57 Da), yielding a stable product ion at m/z 111.0[4].
Table 1: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|
| 2-HPMC | 168.1 | 111.0 | 15 | Quantifier |
| 2-HPMC | 168.1 | 93.0 | 25 | Qualifier |
| 2-HPMC-d3 (IS) | 171.1 | 114.0 | 15 | Internal Standard |
Table 2: Assay Validation Parameters
| Parameter | Value | Causality / Significance |
|---|---|---|
| Limit of Detection (LOD) | 0.05 ng/mL | Ensures reliable detection of trace environmental/occupational exposures. |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | Establishes the lowest statistically reliable baseline for the calibration curve. |
| Linearity (R²) | > 0.995 | Confirms proportional detector response across the biological range (0.15 - 50 ng/mL). |
| Extraction Recovery | 88 - 104% | Validates the efficiency of the SPE matrix cleanup and lack of target loss. |
References
- Title: 271. Propoxur (WHO Pesticide Residues Series 3)
- Source: researchgate.
- Title: LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum)
- Source: nih.
Sources
measuring o-hydroxyphenyl methylcarbamate metabolites in mammalian urine
An Application Guide for the Quantitative Analysis of o-Hydroxyphenyl Methylcarbamate Metabolites in Mammalian Urine
Introduction: The Rationale for Monitoring Carbamate Metabolites
Carbamate pesticides, such as Bendiocarb and Propoxur, are widely used in agriculture and public health for insect control.[1] Upon absorption, these compounds undergo extensive metabolism in mammals before being excreted. A primary metabolic pathway involves the hydrolysis of the carbamate ester linkage and hydroxylation of the aromatic ring, followed by conjugation.[2] o-Hydroxyphenyl methylcarbamate is a key metabolite that indicates exposure to a range of parent carbamate compounds. Accurate quantification of this and other metabolites in urine is crucial for toxicological risk assessment, biomonitoring studies, and understanding the pharmacokinetic profile of these xenobiotics.[3][4]
The analytical challenge in measuring these metabolites lies in their low physiological concentrations and their extensive conversion into water-soluble glucuronide and sulfate conjugates.[4][5] Direct measurement of these conjugates is often difficult. Therefore, a robust analytical workflow must incorporate an efficient hydrolysis step to cleave these conjugates, liberating the parent metabolite for sensitive and accurate quantification.[6] This guide provides a comprehensive, field-proven protocol for the analysis of total o-hydroxyphenyl methylcarbamate in mammalian urine using enzymatic hydrolysis followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Fate of Parent Carbamates
The journey from parent carbamate to urinary metabolite is a two-phase process designed to detoxify and eliminate the compound.
-
Phase I Metabolism: The parent carbamate undergoes hydroxylation, an oxidation reaction typically catalyzed by cytochrome P450 enzymes in the liver. This reaction introduces a hydroxyl (-OH) group onto the phenyl ring, forming hydroxylated intermediates like o-hydroxyphenyl methylcarbamate.
-
Phase II Metabolism: The newly formed hydroxyl group serves as a handle for conjugation. Enzymes such as UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety, while sulfotransferases (SULTs) attach a sulfate group.[4] These conjugation reactions dramatically increase the water solubility of the metabolite, facilitating its excretion via urine.[5]
Measuring only the "free" unconjugated metabolite would severely underestimate the total exposure. Therefore, the analytical protocol must first reverse the Phase II conjugation to accurately quantify the total metabolite concentration.
Analytical Workflow: From Urine Sample to Quantified Result
A successful analysis hinges on a systematic workflow that ensures sample integrity, complete hydrolysis, efficient cleanup, and sensitive detection. Each step is designed to minimize variability and matrix interference, which are common challenges in urine analysis.[7][8]
Part 1: Sample Collection and Preparation Protocol
A. Urine Sample Collection and Storage
The integrity of the analytical result begins with proper sample collection. Pre-analytical variability is a significant source of error in metabolomics and toxicology studies.[9]
Protocol Steps:
-
Collection: For animal studies, use metabolic cages to collect urine free from fecal and food contamination.[10] For human studies, collect mid-stream urine in sterile polypropylene containers.
-
Initial Processing: Immediately after collection, place samples on ice. Centrifuge the urine at approximately 2,000 x g for 10 minutes at 4°C to pellet cells and particulate matter.[8][10]
-
Aliquoting & Storage: Transfer the clear supernatant into fresh, clearly labeled cryovials. It is recommended to create multiple smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade metabolites.[10]
-
Long-Term Storage: Immediately flash-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage. Samples should be analyzed promptly, but storage at -80°C maintains stability for extended periods.[10]
B. Enzymatic Hydrolysis of Conjugated Metabolites
This is the most critical step for quantifying the total metabolite concentration. The enzyme β-glucuronidase, often with sulfatase activity, is used to cleave the glucuronide and sulfate bonds, respectively, liberating the free o-hydroxyphenyl methylcarbamate.[4][11] Recombinant β-glucuronidases are often preferred for their high purity and efficiency, which can significantly reduce incubation times.[11][12]
Protocol Steps:
-
Thawing: Thaw the frozen urine aliquots on ice. Once thawed, vortex briefly to ensure homogeneity.
-
pH Adjustment: Transfer 0.5 mL of the urine supernatant to a clean glass tube. Add 100 µL of 1 M ammonium acetate buffer (pH 6.5).[5] Vortex gently to mix. The optimal pH for most β-glucuronidases is between 6.0 and 7.0.[6]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to each sample to correct for matrix effects and variations in extraction efficiency.
-
Enzyme Addition: Add a sufficient activity of β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia or a recombinant source). The required amount depends on the enzyme's specific activity; consult the manufacturer's datasheet. A typical starting point is 5,000 units per mL of urine.[6]
-
Incubation: Cap the tubes tightly and incubate in a water bath or incubator at 37-55°C for 4 to 18 hours.[6][11] Incubation time and temperature are critical variables that must be optimized and validated for the specific metabolites of interest and enzyme used.[13] Recombinant enzymes may achieve complete hydrolysis in as little as 30-60 minutes.[12]
-
Reaction Termination: After incubation, stop the enzymatic reaction by adding 50 µL of a strong acid, such as trichloroacetic acid or formic acid, or by immediately proceeding to the extraction step with an organic solvent, which will precipitate the enzyme.
C. Solid-Phase Extraction (SPE) for Sample Cleanup
Urine is a complex matrix containing salts, pigments, and other endogenous compounds that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement.[14] SPE is a highly effective technique for removing these interferences and concentrating the analyte of interest.[4][7]
Protocol Steps (Using a Polymeric Reversed-Phase Cartridge, e.g., Oasis HLB):
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not allow the cartridge to go dry. This step activates the sorbent.
-
Loading: Load the hydrolyzed urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water. This removes highly polar interferences like salts and urea while the analyte of interest is retained on the sorbent.
-
Elution: Elute the o-hydroxyphenyl methylcarbamate from the cartridge using 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and concentrates the sample.[15]
-
Final Filtration: Transfer the reconstituted sample to an autosampler vial, preferably after filtering through a 0.22 µm syringe filter to remove any remaining particulates.
Part 2: Instrumental Analysis and Method Validation
A. LC-MS/MS Instrumental Parameters
Liquid Chromatography-Tandem Mass Spectrometry is the definitive technique for this analysis, offering unparalleled sensitivity and selectivity.[16][17] The LC system separates the analyte from other components in the extract, and the MS/MS detector provides specific detection and quantification based on the analyte's mass-to-charge ratio and its fragmentation pattern.
| Parameter | Typical Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like carbamate metabolites.[18] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |
| Gradient | Start at 5% B, ramp to 95% B over 5-7 min | A gradient ensures efficient elution of the analyte while separating it from early and late-eluting interferences. |
| Injection Volume | 5 - 10 µL | A small volume is sufficient due to the high sensitivity of MS/MS. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times.[18] |
| Tandem Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Carbamates readily form protonated molecules [M+H]⁺ in positive mode. |
| Precursor Ion (Q1) | m/z 168.1 | For o-hydroxyphenyl methylcarbamate (C₈H₉NO₃, MW=167.16). This is the [M+H]⁺ ion. |
| Product Ions (Q3) | m/z 111.1 (Quantifier), m/z 93.1 (Qualifier) | These are characteristic fragments resulting from the collision-induced dissociation of the precursor ion. Using two transitions (MRM) increases confidence in identification.[16] |
| Dwell Time | 50 - 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |
| Gas Temperatures | Source dependent, typically 350 - 550 °C | Optimized to ensure efficient desolvation of the ESI droplets. |
B. Method Validation
A rigorous validation process is essential to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose.[19] All validation experiments should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[14][20]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the urine matrix. Assessed by analyzing at least six different blank urine sources.[14] | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte. |
| Linearity & Range | The relationship between analyte concentration and instrument response. A calibration curve is prepared using at least five standards. | Correlation coefficient (r²) ≥ 0.995.[21] |
| Accuracy (Recovery) | The closeness of the measured concentration to the true concentration. Assessed by analyzing quality control (QC) samples at low, mid, and high concentrations. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[20] |
| Precision (RSD) | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision using QC samples. | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).[20] |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy and precision within ±20%. |
| Stability | The stability of the analyte in the urine matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration.[19] |
Conclusion
This application guide provides a robust and scientifically grounded framework for the quantitative analysis of o-hydroxyphenyl methylcarbamate in mammalian urine. By integrating an optimized enzymatic hydrolysis with the high selectivity and sensitivity of LC-MS/MS, researchers can achieve accurate and reliable measurements essential for toxicological and biomonitoring studies. Adherence to rigorous sample handling and method validation protocols is paramount to generating data of the highest integrity.
References
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Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol. (n.d.). Biotage. Retrieved March 27, 2026, from [Link]
-
Wilde, M., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics. Retrieved March 27, 2026, from [Link]
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Rapid Hydrolysis of Glucuronidated Opiates and Opioids in Urine Using IMCSzyme. (n.d.). IMCS. Retrieved March 27, 2026, from [Link]
-
Al-Asmari, A. I., et al. (2019). Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. Modern Environmental Science and Engineering. Retrieved March 27, 2026, from [Link]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]
-
Padrón, D., et al. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Public Health. Retrieved March 27, 2026, from [Link]
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FDA. (2013). Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]
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Shah, V. P., et al. (2000). Validation of bioanalytical methods. ResearchGate. Retrieved March 27, 2026, from [Link]
-
Nguyen, T. D. T., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria. Retrieved March 27, 2026, from [Link]
-
FDA. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved March 27, 2026, from [Link]
-
FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]
-
Multi-residue Method I for Agricultural Chemicals by LC-MS (Agricultural Products). (n.d.). Japan Food Chemical Research Foundation. Retrieved March 27, 2026, from [Link]
- Amodio, E., & Dinoi, A. (2017). Analytical methods for human biomonitoring of pesticides. A review. Science of The Total Environment.
-
Overview of Metabolomics Sample Preparation. (n.d.). Organomation. Retrieved March 27, 2026, from [Link]
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Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006). Agilent. Retrieved March 27, 2026, from [Link]
-
Chen, Y., et al. (2010). Analysis of urinary metabolites for metabolomic study by pressurized CEC. ResearchGate. Retrieved March 27, 2026, from [Link]
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Roy, P., et al. (2022). O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]
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Methyl p-Hydroxybenzoate Analysis Method. (n.d.). National Institute for Environmental Studies, Japan. Retrieved March 27, 2026, from [Link]
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Ceylan, M. M., & Sagit, M. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Basic and Clinical Health Sciences. Retrieved March 27, 2026, from [Link]
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Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites. Retrieved March 27, 2026, from [Link]
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Mishra, V., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Retrieved March 27, 2026, from [Link]
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The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. (2023). ResearchGate. Retrieved March 27, 2026, from [Link]
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Dorough, H. W. (1976). Metabolism Of Carbamate Insecticides. U.S. Environmental Protection Agency. Retrieved March 27, 2026, from [Link]
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The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Retrieved March 27, 2026, from [Link]
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Peris, A., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports. Retrieved March 27, 2026, from [Link]
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Beier, J. K., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Toxics. Retrieved March 27, 2026, from [Link]
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optimizing extraction yield of o-hydroxyphenyl methylcarbamate from complex matrices
Welcome to the technical support center for the analysis of o-hydroxyphenyl methylcarbamate. As a polar, phenolic carbamate, likely present as a metabolite of parent pesticides, its efficient extraction from complex matrices is a common challenge for analytical scientists.[1][2][3] This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your extraction workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analyte and general extraction considerations.
Q1: What is o-hydroxyphenyl methylcarbamate and why is it challenging to extract?
A: o-Hydroxyphenyl methylcarbamate (CAS: 10309-97-4) is a carbamate compound featuring both a phenolic hydroxyl group and an N-methylcarbamate ester linkage.[4][5] These two functional groups dictate its chemical behavior and create a unique set of extraction challenges:
-
Polarity: The combination of the hydroxyl and carbamate groups makes it a relatively polar molecule (predicted XLogP ≈ 0.7), favoring polar solvents but making it difficult to fully partition from aqueous matrices.[5]
-
pH Sensitivity: The phenolic hydroxyl group is acidic and can be ionized (deprotonated) under basic conditions. The carbamate ester linkage is susceptible to base-catalyzed hydrolysis, which degrades the analyte.[6][7] This makes pH control a critical parameter during extraction.
-
Matrix Interactions: As a polar compound, it can form hydrogen bonds with polar matrix components (e.g., sugars, organic acids), leading to poor recovery if these interactions are not sufficiently disrupted.[8]
Q2: Which extraction technique is best for my sample: QuEChERS or SPE?
A: The optimal technique depends primarily on your matrix type.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is the preferred method for solid and semi-solid matrices with high water content, such as fruits, vegetables, and biological tissues.[9][10] For dry matrices like soil or cereals, a rehydration step is necessary before extraction.[11][12]
-
Solid-Phase Extraction (SPE) is ideal for cleaning up and concentrating analytes from liquid samples like groundwater, surface water, or beverage samples.[13] It offers high selectivity and can be tailored by choosing specific sorbent chemistries.[8][14]
Q3: What analytical technique is typically used for detection after extraction?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common, powerful, and specific technique for detecting carbamate residues.[15][16] High-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection is also a validated and widely used approach (e.g., EPA Method 531.1), though it is generally less specific than mass spectrometry.[17]
Q4: My analyte seems to be degrading during sample processing. What could be the cause?
A: Analyte degradation is a common issue, primarily due to the carbamate's instability in alkaline conditions. N-methylcarbamates are known to hydrolyze (break down) in basic solutions (pH > 9).[6][7] Ensure your extraction and final sample solvents are neutral or slightly acidic to preserve the analyte's integrity. For example, using an acetate or formate buffer during QuEChERS extraction is a common strategy to maintain a stable pH.[12]
Section 2: Core Extraction Methodologies
Below are detailed, step-by-step starting protocols for QuEChERS and SPE. These should be considered as a baseline for further optimization depending on your specific matrix and analytical goals.
Methodology 1: QuEChERS for Solid Matrices (e.g., Fruits, Vegetables, Soil)
The QuEChERS method involves an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[9] This protocol is based on the widely used AOAC and EN buffered methods.[12]
Workflow Diagram: QuEChERS Process
Caption: General workflow for the QuEChERS extraction and cleanup method.
Experimental Protocol: QuEChERS
-
Sample Preparation:
-
Homogenize the sample (e.g., fruit, vegetable) to ensure uniformity.
-
For soil or other dry matrices, weigh 3-10 g into a 50 mL centrifuge tube, add 7-10 mL of water, vortex, and allow the sample to hydrate for at least 30 minutes.[11][12] For high-water content matrices, weigh 10-15 g directly into the tube.
-
-
Extraction:
-
Add 10-15 mL of acetonitrile (ACN) to the 50 mL tube. If using an internal standard, it should be added to the ACN.
-
Add a buffered QuEChERS salt packet. The AOAC 2007.01 packet (containing 6 g anhydrous MgSO₄ and 1.5 g NaOAc) is a common choice that maintains a stable pH.[12]
-
Immediately cap the tube and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and promotes partitioning of the analyte into the ACN layer.
-
Centrifuge the tube at >3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper ACN layer into a 2 mL d-SPE cleanup tube.
-
The choice of d-SPE sorbents is critical (see Troubleshooting Q&A below). A common starting blend for general-purpose cleanup contains 150 mg anhydrous MgSO₄ (to remove residual water) and 50 mg Primary Secondary Amine (PSA) sorbent (to remove organic acids and sugars).[11]
-
Shake the d-SPE tube for 1 minute.
-
Centrifuge at >5000 rcf for 2 minutes.
-
-
Final Preparation:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis. It may be necessary to add a small amount of a weak acid (e.g., formic acid) to ensure analyte stability in the final vial.
-
Methodology 2: Solid-Phase Extraction (SPE) for Liquid Matrices (e.g., Water)
This method is ideal for concentrating o-hydroxyphenyl methylcarbamate from water samples and removing interfering polar compounds. A reversed-phase polymeric sorbent is recommended.[8]
Experimental Protocol: SPE
-
Sample Preparation:
-
Filter the water sample (e.g., 250-500 mL) through a 0.45 µm filter to remove particulates.
-
Acidify the sample to pH ~3 with a strong acid (e.g., HCl or formic acid). This ensures the phenolic hydroxyl group is protonated (neutral), maximizing its retention on the reversed-phase sorbent.[18]
-
-
Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB).
-
Condition the cartridge by passing 3-5 mL of methanol through it.
-
Equilibrate the cartridge by passing 3-5 mL of acidified water (pH ~3) through it. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the entire acidified water sample through the SPE cartridge at a steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of acidified water to remove highly polar interferences (e.g., salts) that were not retained.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all residual water.
-
-
Elution:
-
Elute the retained o-hydroxyphenyl methylcarbamate from the cartridge using a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as methanol or acetonitrile.[8]
-
Collect the eluate in a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 0.5-1.0 mL) of the initial mobile phase for your LC-MS/MS analysis.
-
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q: My recovery is consistently low. What are the most likely causes?
A: Low recovery can stem from several factors. Use the following decision tree to diagnose the issue.
Troubleshooting Workflow: Diagnosing Low Recovery
Caption: A decision tree for troubleshooting low analyte recovery.
Q: I'm seeing significant signal suppression in my LC-MS/MS data. How do I clean up my extract more effectively?
A: Signal suppression is a classic matrix effect where co-extracted compounds interfere with the ionization of your target analyte in the mass spectrometer source.[19][20] The key is to tailor your d-SPE cleanup step to the specific interferences in your matrix.
| Matrix Type | Primary Interferences | Recommended d-SPE Sorbent(s) | Scientific Rationale |
| High Sugar (e.g., Grapes, Berries, Juice) | Sugars, Organic Acids, Polar Pigments | PSA (Primary Secondary Amine) | PSA is a weak anion exchanger that effectively removes organic acids and sugars through polar interactions.[10][11] |
| High Fat/Lipid (e.g., Avocado, Nuts, Milk) | Fatty Acids, Triglycerides | C18 (End-capped) | The C18 sorbent provides reversed-phase retention for non-polar compounds like lipids, removing them from the polar ACN extract.[11] |
| Highly Pigmented (e.g., Spinach, Berries, Carrots) | Chlorophyll, Carotenoids | GCB (Graphitized Carbon Black) | GCB has a planar structure that strongly retains planar molecules like chlorophyll and other pigments. Caution: GCB can also retain planar analytes, so always test for recovery.[10][15] |
| Complex/Mixed (e.g., Soil, Composite Foods) | Humic Acids, Mixed Interferences | PSA + C18 (and GCB if needed) | A combination of sorbents is often necessary to remove the wide range of interferences present in highly complex samples.[9] |
Q: My results are not reproducible between samples of the same type. What causes this variability?
A: Poor reproducibility often points to inconsistencies in the sample preparation process or heterogeneity of the sample itself.
-
Inadequate Homogenization: This is the most common cause. Complex matrices like fruits or soil are not uniform. If not thoroughly homogenized, the analyte concentration can vary significantly between subsamples.
-
Inconsistent Extraction Time: Ensure that the shaking/vortexing time after adding the solvent and salts is identical for every sample. Insufficient shaking can lead to incomplete extraction.
-
Variable Matrix Effects: Even within the same commodity type (e.g., different cultivars of oranges), the composition of matrix components can vary, leading to different levels of ion suppression or enhancement.[19][21] Using a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for this variability.
Section 4: Method Optimization & Advanced Topics
Optimizing Key Extraction Parameters
The following table summarizes critical parameters and provides guidance for optimizing the extraction of a polar, pH-sensitive molecule like o-hydroxyphenyl methylcarbamate.
| Parameter | Recommendation & Scientific Rationale |
| Extraction Solvent | Acetonitrile (ACN) is generally preferred for QuEChERS. It is highly effective at precipitating proteins and is less miscible with water in the presence of salts compared to methanol, leading to better phase separation.[9] For SPE, Methanol is an excellent elution solvent due to its high polarity.[8] |
| Sample pH | Maintain a slightly acidic to neutral pH (3-7) throughout the extraction. This prevents the deprotonation of the phenolic group (improving retention on reversed-phase materials) and, more importantly, prevents the base-catalyzed hydrolysis of the carbamate bond.[6][18] |
| Extraction Temperature | Perform extractions at room temperature . While elevated temperatures can sometimes increase extraction efficiency for some compounds, they can also accelerate the degradation of thermally labile molecules like carbamates.[22] |
| Ionic Strength | The "salting-out" effect is crucial for QuEChERS. The addition of salts like MgSO₄ and NaCl reduces the solubility of ACN in water, forcing a phase separation and driving the moderately polar analyte into the organic layer.[9] |
Alternative & Emerging Techniques
While QuEChERS and SPE are the workhorses of pesticide residue analysis, other techniques may offer advantages in specific situations:
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption. It has been successfully applied to carbamate extraction from rice.[23]
-
Molecularly Imprinted Polymers (MIPs): These are highly selective sorbents used in SPE (MIP-SPE) that are synthesized to have recognition sites for a specific molecule or a class of structurally related molecules. They can provide exceptionally clean extracts from very complex matrices.[16]
References
-
Unknown. (n.d.). Study of co-extracted matrix compounds as interfering components for the analysis of pesticides in fruit and vegetables. Retrieved from [Link]
-
Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
-
do Prado, F. A., et al. (2020). Rapid extraction method followed by a d-SPE clean-up step for determination of phenolic composition and antioxidant and antiproliferative activities from berry fruits. Food Chemistry, 309, 125694. Retrieved from [Link]
-
Zhou, L., et al. (2013). A fast, simple and green method for the extraction of carbamate pesticides from rice by microwave assisted steam extraction coupled with solid phase extraction and high performance liquid chromatography-mass spectrometry. Food Chemistry, 139(1-4), 919-925. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates. [Table]. Retrieved from [Link]
-
Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]
-
Dabravolski, S. A., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Antioxidants, 10(7), 1085. Retrieved from [Link]
-
Otake, T., et al. (2021). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. Journal of Pesticide Science, 46(3), 228-235. Retrieved from [Link]
-
Ratanapongleka, K., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12202-12211. Retrieved from [Link]
-
Olujimi, O. O., et al. (2010). Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. Asian Journal of Chemistry, 22(1), 655-664. Retrieved from [Link]
-
Di Lorenzo, R. A., et al. (2018). QuEChERS sample preparation for determination of pesticides and other organic residues in environmental matrices. Rendiconti Lincei. Scienze Fisiche e Naturali, 29(1), 191-213. Retrieved from [Link]
-
da Silva, J. A. M., et al. (2022). Assessing organophosphorus and carbamate pesticides in maize samples using MIP extraction and PSI-MS analyzes. Journal of Food Science and Technology, 59(10), 4066-4074. Retrieved from [Link]
-
Fatoki, O. S., & Noma, A. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Biotechnology, 9(19), 2816-2823. Retrieved from [Link]
-
Fischer, G. (2025, May 22). Overcoming Matrix Interference in LC-MS/MS. Separation Science. Retrieved from [Link]
-
IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]
-
NextSDS. (n.d.). o-hydroxyphenyl methylcarbamate — Chemical Substance Information. Retrieved from [Link]
-
Horňák, M., & Tarapčík, P. (2021). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Plants, 10(2), 241. Retrieved from [Link]
-
Kučerová, T., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 577-584. Retrieved from [Link]
-
ResearchGate. (2025, August 6). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. [Request PDF]. Retrieved from [Link]
-
Luzardo, O. P., et al. (2021). Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues in agricultural soil by GC-MS/MS and LC-MS/MS. Science of the Total Environment, 753, 142015. Retrieved from [Link]
-
El-Saeid, M. H., et al. (2020). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. International Journal of Environmental Analytical Chemistry, 100(12), 1401-1418. Retrieved from [Link]
-
Calvo-Agudo, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4293. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS matrix effects: (A) Fruit-based infant foods, (B)... [Scientific Diagram]. Retrieved from [Link]
-
PubChemLite. (n.d.). O-hydroxyphenyl methylcarbamate (C8H9NO3). Retrieved from [Link]
-
Jacomin, A., et al. (2015). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 10(1), e0115925. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Database. Retrieved from [Link]
-
Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 694857. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]
-
Ueji, M., & Kanazawa, J. (1979). Degradation of o-sec-butylphenyl N-methylcarbamate (BPMC) in soil. Bulletin of Environmental Contamination and Toxicology, 21(1-2), 29-36. Retrieved from [Link]
-
Lavelli, V., et al. (2016). Optimization of extraction methods for characterization of phenolic compounds in apricot fruit (Prunus armeniaca). Food & Function, 7(5), 2321-2330. Retrieved from [Link]
-
Agriculture and Environment Research Unit (AERU). (2026, February 23). Methomyl (Ref: OMS 1196). Retrieved from [Link]
-
Molecules. (2002, September 30). Effect of Organic Solvents and Biologically Relevant Ions on the Light-Induced DNA Cleavage by Pyrene and Its Amino and Hydroxy Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic-Solvent-Free Extraction Method for Determination of Carbamate and Carbamoyloxime Pesticides in Soil and Sediment Samples. [Request PDF]. Retrieved from [Link]
Sources
- 1. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 2. Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of o-sec-butylphenyl N-methylcarbamate (BPMC) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. PubChemLite - 2-hydroxyphenyl methylcarbamate (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
- 11. unitedchem.com [unitedchem.com]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen [intechopen.com]
- 18. academicjournals.org [academicjournals.org]
- 19. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS [jstage.jst.go.jp]
- 20. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 21. eurl-pesticides.eu [eurl-pesticides.eu]
- 22. Optimization of extraction methods for characterization of phenolic compounds in apricot fruit (Prunus armeniaca) - Food & Function (RSC Publishing) [pubs.rsc.org]
- 23. daneshyari.com [daneshyari.com]
Technical Support Center: Troubleshooting Matrix Interference in o-Hydroxyphenyl Methylcarbamate LC-MS/MS Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address a pervasive challenge in pesticide and metabolite analysis: managing matrix effects (ME) during the LC-MS/MS quantification of o-hydroxyphenyl methylcarbamate.
This polar compound is a primary hydroxylation metabolite of the carbamate insecticide propoxur[1]. When extracted from complex biological or environmental matrices (e.g., plasma, urine, or wastewater), its analysis is highly susceptible to severe signal suppression during electrospray ionization (ESI)[2]. This guide provides field-proven, self-validating protocols to diagnose, mitigate, and mathematically compensate for these interferences.
Section 1: Diagnosing and Quantifying Matrix Effects (FAQ)
Q1: How do I know if my o-hydroxyphenyl methylcarbamate signal is suffering from matrix interference, and how do I accurately quantify it?
A: Matrix effects occur when co-eluting endogenous compounds (such as salts, lipids, or humic acids) alter droplet surface tension or compete for available charge during the ESI process[3]. Because o-hydroxyphenyl methylcarbamate is relatively polar, it often co-elutes with these early-eluting suppressors.
To definitively diagnose this, you must perform a Post-Column Infusion (PCI) experiment.
-
The Causality: By continuously infusing a pure standard of o-hydroxyphenyl methylcarbamate post-column while simultaneously injecting a blank matrix extract, you can visualize the exact retention time windows where ionization is perturbed (indicated by a dip or spike in the baseline).
To quantify the ME mathematically, compare the slopes of a matrix-matched calibration curve to a solvent-only calibration curve[2]. Formula: ME (%) = ((Slope_matrix / Slope_solvent) - 1) × 100 (Note: A negative value indicates suppression; a positive value indicates enhancement. An ME between -20% and +20% is generally considered manageable[4].)
Table 1: Comparative Matrix Effects (ME %) for o-Hydroxyphenyl Methylcarbamate Across Sample Preparation Methods
| Matrix Type | Extraction Method | Cleanup Sorbent | Average ME (%) | Absolute Recovery (%) |
| Urine | Dilute & Shoot | None | -78.5% | N/A |
| Urine | Liquid-Liquid Extraction (LLE) | None | -42.1% | 74.2% |
| Plasma | Protein Precipitation (PPT) | None | -85.0% | 88.5% |
| Plasma | Solid-Phase Extraction (HLB) | 5% MeOH Wash | -18.4% | 91.0% |
| Whole Blood | Modified QuEChERS | PSA / C18 | -12.5% | 89.3% |
Section 2: Sample Preparation & Cleanup Workflows
Q2: My current protein precipitation (PPT) method for plasma yields severe ion suppression (-85%). How can I optimize the extraction to physically remove the interfering matrix?
A: PPT only removes large proteins, leaving behind phospholipids and polar organic acids that perfectly co-elute with polar metabolites. Transitioning to a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach with dispersive Solid-Phase Extraction (dSPE) is highly recommended[4].
-
The Causality: The initial acetonitrile extraction precipitates proteins, while the addition of partitioning salts (MgSO4 and NaOAc) drives the polar metabolite into the organic layer. The subsequent dSPE step uses Primary Secondary Amine (PSA) to act as a weak anion exchanger, chemically stripping out the co-extracted organic acids and polar pigments that cause ESI charge competition[3]. C18 is added to remove residual hydrophobic lipids.
Step-by-Step Methodology: Modified QuEChERS for Biological Matrices
Self-Validating Protocol: Always run a pre-extraction spike (to calculate absolute recovery) and a post-extraction spike (to calculate the remaining matrix effect) in parallel.
-
Sample Aliquoting: Transfer 500 µL of plasma/urine into a 2 mL microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (e.g., o-hydroxyphenyl methylcarbamate-d3, 1 µg/mL).
-
Extraction: Add 500 µL of ice-cold LC-MS grade acetonitrile (containing 1% formic acid to maintain the analyte in its neutral, un-ionized state for better partitioning). Vortex vigorously for 2 minutes.
-
Salting Out: Add 200 mg of anhydrous MgSO4 and 50 mg of Sodium Acetate (NaOAc). Shake immediately for 1 minute to prevent exothermic agglomeration[4].
-
Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.
-
dSPE Cleanup: Transfer 300 µL of the upper organic supernatant to a new tube containing 50 mg MgSO4, 25 mg PSA, and 25 mg C18 sorbent[3].
-
Final Isolation: Vortex for 1 minute, then centrifuge at 10,000 × g for 5 minutes. Transfer 200 µL of the purified supernatant to an autosampler vial. Dilute with 200 µL of initial mobile phase (e.g., 95% Water / 5% Methanol) to match the starting gradient conditions and prevent chromatographic peak distortion.
Section 3: Chromatographic & Mass Spectrometric Optimization
Q3: If sample cleanup isn't enough, can I adjust my LC or MS parameters to escape the suppression zone?
A: Yes. Matrix effects are highly localized in the chromatographic run and are heavily dependent on the specific ionization mechanism used.
1. Chromatographic Shift: Polar metabolites often elute early in reversed-phase (C18) chromatography, right alongside the solvent front and unretained salts.
-
Action: Switch to a high-strength silica (HSS) T3 column or a biphenyl stationary phase. These phases offer enhanced retention for polar aromatic compounds. By increasing the retention factor (k' > 2), you physically separate o-hydroxyphenyl methylcarbamate from the early-eluting suppression zone.
2. Ion Source Optimization (ESI vs. APCI):
-
Action: If ESI suppression remains intractable, switch your source to Atmospheric Pressure Chemical Ionization (APCI).
-
The Causality: ESI relies on liquid-phase charge transfer, making it highly vulnerable to droplet surface saturation by matrix overload. APCI, however, is a gas-phase ionization process governed by thermodynamics and proton affinity. Studies on propoxur and its metabolites demonstrate that APCI yields strong signals while being significantly more resistant to matrix-induced signal suppression than ESI[5].
Caption: Logical workflow for diagnosing and mitigating LC-MS/MS matrix effects.
Section 4: Calibration Strategies (FAQ)
Q4: Should I use matrix-matched calibration or a stable isotope-labeled internal standard (SIL-IS)?
A: While matrix-matched calibration corrects for the average matrix effect of a specific sample type[2], it fails to account for sample-to-sample variability (e.g., differences in urine specific gravity or plasma lipid content between individual subjects).
-
The Causality: A true SIL-IS (e.g., o-hydroxyphenyl methylcarbamate-13C3) is chemically identical to the target analyte. It co-elutes exactly with the analyte and experiences the exact same degree of ion suppression or enhancement in the MS source. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect mathematically cancels out, creating a self-validating quantitative system. If a SIL-IS is unavailable, matrix-matched calibration combined with a closely related structural analog is the next best alternative[3].
References[5] Title: Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry. Source: PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/14558621/[1]Title: Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans. Source: PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/5310245/[4]Title: QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4830360/[3]Title: Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. Source: SepScience. URL:https://www.sepscience.com/[2]Title: Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Source: MDPI. URL:https://www.mdpi.com/2304-8158/12/6/1183
Sources
- 1. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS | Separation Science [sepscience.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Chromatographic Co-elution of Propoxur and o-Hydroxyphenyl Methylcarbamate
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pesticide and metabolite analysis: the chromatographic co-elution of the carbamate insecticide propoxur and its primary biological metabolite, o-hydroxyphenyl methylcarbamate (also known as 2-hydroxyphenyl methylcarbamate)[1][2].
Because these two molecules share an identical phenyl methylcarbamate core and possess similar molecular weights and polarities (Propoxur LogP = 1.52)[3], standard reversed-phase methods often fail to achieve baseline resolution. This guide provides field-proven, mechanistically grounded strategies to resolve this co-elution across both LC and GC platforms.
Troubleshooting Guide: The Mechanistic Root of Co-elution
Why do these specific compounds co-elute on a standard C18 column? The structural difference between the two analytes lies entirely at the ortho-position of the aromatic ring: propoxur features a bulky, hydrophobic isopropoxy group, while the metabolite features a polar, ionizable phenolic hydroxyl (-OH) group[1].
Under generic reversed-phase conditions (e.g., neutral pH, water/acetonitrile gradient):
-
Partial Ionization: The phenolic -OH on the metabolite has a pKa of approximately 9. At neutral pH, localized micro-environments in the column can cause partial ionization, leading to peak broadening and tailing that bleeds into the propoxur peak.
-
Secondary Silanol Interactions: The hydroxyl group acts as a strong hydrogen-bond donor, interacting with unendcapped residual silanols on the silica matrix, further degrading peak shape.
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group of the metabolite can form an intramolecular hydrogen bond with the adjacent carbamate carbonyl. This "masks" its polarity, making its apparent hydrophobicity deceptively similar to the neutral propoxur, neutralizing the separation power of a standard C18 stationary phase.
Decision Workflow
Workflow for resolving propoxur and o-hydroxyphenyl methylcarbamate co-elution.
Step-by-Step Methodologies
Protocol A: HPLC Orthogonal Selectivity Optimization (Recommended)
This protocol utilizes pH control and π−π interactions to force separation.
-
Causality: By dropping the pH to 3.0, we fully protonate the metabolite's phenolic -OH, eliminating peak tailing from partial ionization. Switching from a C18 to a Phenyl-Hexyl column introduces orthogonal selectivity. The electron-donating -OH group on the metabolite alters the π -electron density of its aromatic ring differently than the isopropoxy group on propoxur, allowing the phenyl stationary phase to pull them apart via differential π−π stacking. Furthermore, using Methanol instead of Acetonitrile exploits the hydrogen-bond donating capability of the metabolite.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Ultrapure water buffered with 0.1% Formic Acid (v/v) to achieve pH ~2.7.
-
Solvent B: 100% LC-MS grade Methanol.
-
-
Column Installation: Install a Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) and equilibrate at 40°C to reduce mobile phase viscosity and improve mass transfer.
-
Gradient Programming: Program a shallow gradient starting at 20% B, ramping to 50% B over 12 minutes. Flow rate: 0.3 mL/min.
-
System Suitability Check (Self-Validation): Inject a 50 ng/mL mixed standard. Calculate the resolution factor ( Rs ). Validation Gate: Proceed to sample analysis only if Rs≥1.5 and the metabolite tailing factor is ≤1.2 . If criteria fail, purge the system to remove potential silanol-active contaminants.
Protocol B: GC-MS Selective Derivatization Strategy
Carbamates are notoriously thermally labile, but if GC-MS must be used, derivatization is mandatory to resolve the analytes and prevent degradation.
-
Causality: Silylation reagents like BSTFA selectively react with active hydrogens. The phenolic -OH of o-hydroxyphenyl methylcarbamate will rapidly undergo silylation to form a trimethylsilyl (TMS) ether. Propoxur lacks a reactive hydroxyl group and remains largely intact. This chemical modification drastically increases the molecular weight and volatility of the metabolite, completely shifting its retention time away from propoxur.
Step-by-Step Procedure:
-
Sample Drying: Transfer 100 µL of the sample extract to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Critical: Any residual moisture will destroy the BSTFA reagent.
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS (catalyst) and 50 µL of anhydrous pyridine (acid scavenger and solvent).
-
Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.
-
System Suitability Check (Self-Validation): Inject 1 µL into the GC-MS (DB-5MS column). Validation Gate: Confirm the presence of the metabolite's TMS-derivative molecular ion ( m/z shift of +72 Da relative to the underivatized mass). If the underivatized metabolite peak is detected, the derivatization efficiency has failed; discard the batch and prepare fresh anhydrous reagents.
Quantitative Performance Data
The following table summarizes the expected chromatographic behavior and validation metrics when applying the above strategies.
| Analytical Strategy | Propoxur Behavior | Metabolite Behavior | Resolution ( Rs ) | Mechanistic Rationale |
| Standard C18 (pH 7.0) | RT ~ 8.5 min (Neutral) | RT ~ 8.2 min (Tailing) | < 1.0 (Fail) | Insufficient hydrophobic difference; secondary silanol interactions. |
| C18 (pH 3.0, 0.1% FA) | RT ~ 8.5 min (Neutral) | RT ~ 7.1 min (Protonated) | 1.8 (Pass) | Suppression of ionization sharpens peak; pure polarity difference resolves analytes. |
| Phenyl-Hexyl (pH 3.0) | RT ~ 9.0 min | RT ~ 6.5 min | > 2.5 (Optimal) | π−π interactions amplified by differing electron-donating ring substituents. |
| GC-MS (Underivatized) | Thermal degradation | Thermal degradation | N/A | Carbamates are thermally labile; poor reproducibility. |
| GC-MS (BSTFA Deriv.) | RT ~ 12.0 min (Intact) | RT ~ 16.5 min (TMS-ether) | > 5.0 (Pass) | Selective silylation of phenolic -OH drastically alters volatility. |
Frequently Asked Questions (FAQs)
Q: Can I use an alkaline mobile phase (e.g., Ammonium Hydroxide, pH 10) to fully ionize the metabolite and force early elution? A: Absolutely not. Carbamates like propoxur are highly susceptible to base-catalyzed alkaline hydrolysis. Research demonstrates that propoxur's half-life at pH 10.8 is merely 40 minutes, and at pH 12.8, it degrades in 1 minute[4]. Using a high-pH mobile phase will destroy your analytes before they reach the detector. Always maintain acidic to neutral conditions.
Q: I am using UV detection at 270 nm as cited in some literature[5], but my baseline is noisy and I suspect matrix interference. What is the alternative? A: While UV detection at 270 nm is standard for analyzing pure formulations[5], biological or environmental matrices contain numerous interfering aromatic compounds that absorb at this wavelength. To achieve high specificity, switch to LC-MS/MS using Electrospray Ionization (ESI) in positive mode, tracking the [M+H]+ transitions, or utilize post-column derivatization with fluorescence detection (as outlined in EPA Method 531.1).
Q: Why does the metabolite's specific isomer position (ortho-hydroxyl) make it harder to separate than a para-hydroxyl isomer? A: The ortho-hydroxyl group in 2-hydroxyphenyl methylcarbamate[2] is in close spatial proximity to the carbamate moiety. This allows it to form intramolecular hydrogen bonds with the carbamate carbonyl oxygen. This internal bonding "hides" the hydroxyl group from the mobile phase, reducing its apparent polarity and making its hydrophobic behavior mimic that of propoxur. Breaking this interaction requires a protic organic modifier like methanol.
References
-
Propoxur (WHO Pesticide Residues Series 3) - INCHEM Source: inchem.org URL: [Link]
-
Simple Liquid Chromatographic Method for the Rapid and Simultaneous Determination of Propoxur and its Major Metabolite Isopropoxy Phenol in Rat Blood and Urine Using Solid-Phase Extraction Source: oup.com URL:[Link]
-
Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans Source: nih.gov URL: [Link]
-
Propoxur | C11H15NO3 | CID 4944 - PubChem Source: nih.gov URL:[Link]
-
Propoxur: Reregistration Eligibility Decision (RED) Source: epa.gov URL:[Link]
Sources
- 1. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archive.epa.gov [archive.epa.gov]
- 3. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Acetylcholinesterase Inhibition of o-Hydroxyphenyl Methylcarbamate and Propoxur
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of o-hydroxyphenyl methylcarbamate and propoxur, two carbamate compounds that inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission. While both molecules share a common mechanism of action, their structural differences are key to understanding their respective inhibitory potencies and potential applications. This document will delve into their mechanisms, compare their known inhibitory activities, and provide a detailed experimental protocol for assessing AChE inhibition.
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems by terminating nerve impulses. It achieves this by catalyzing the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the therapeutic basis for treating conditions like Alzheimer's disease and myasthenia gravis.[2] Conversely, the potent inhibitory action of some compounds on AChE is also the basis for their use as insecticides.[1] Carbamates, a class of organic compounds derived from carbamic acid, are well-known for their ability to reversibly inhibit AChE.[1] This guide focuses on two such carbamates: o-hydroxyphenyl methylcarbamate and the widely used insecticide, propoxur.
Structural Comparison: A Tale of Two Phenyl Rings
At first glance, o-hydroxyphenyl methylcarbamate and propoxur share a common N-methylcarbamate core attached to a phenyl ring. However, the key distinction lies in the substituent at the ortho (2-position) of the phenyl ring.
-
o-Hydroxyphenyl methylcarbamate features a simple hydroxyl (-OH) group.
-
Propoxur (2-isopropoxyphenyl N-methylcarbamate) possesses a bulkier isopropoxy (-OCH(CH₃)₂) group.[3]
This seemingly minor difference in chemical structure has significant implications for how each molecule interacts with the active site of acetylcholinesterase, ultimately influencing their inhibitory potency.
| Compound | Structure |
| o-Hydroxyphenyl methylcarbamate | |
| Propoxur |
Mechanism of Action: The Carbamylation of Acetylcholinesterase
Both o-hydroxyphenyl methylcarbamate and propoxur inhibit acetylcholinesterase through a well-established mechanism known as carbamylation.[4] This process involves the transfer of the carbamoyl moiety from the inhibitor to the serine residue within the active site of AChE.[4] This covalent modification renders the enzyme temporarily inactive, preventing it from hydrolyzing acetylcholine.
The inhibition by carbamates is considered reversible because the carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme.[4] However, the rate of this decarbamylation is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a sustained inhibition of the enzyme.[1]
Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of a compound against an enzyme is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | IC50 (AChE) | Data Source |
| o-Hydroxyphenyl methylcarbamate | Data not available in published literature | - |
| Propoxur | 4.3 µM | [5][6] |
The determination of kinetic constants such as the inhibition constant (Ki), the carbamylation rate constant (kon), and the decarbamylation rate constant (koff) would provide a more detailed understanding of the dynamics of inhibition for both compounds.
Experimental Protocol: The Ellman Assay for Acetylcholinesterase Inhibition
The Ellman assay is a widely used, robust, and sensitive colorimetric method for measuring acetylcholinesterase activity and for screening potential inhibitors.[2]
Principle
The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Reagents and Materials
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
o-Hydroxyphenyl methylcarbamate
-
Propoxur
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipettes
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme source and activity.
-
Prepare stock solutions of o-hydroxyphenyl methylcarbamate and propoxur in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.
-
-
Assay Setup (96-well plate):
-
Design the plate layout to include wells for a blank (no enzyme), a negative control (no inhibitor), and the test compounds at various concentrations.
-
To each well (except the blank), add 10 µL of the AChE working solution.
-
Add 10 µL of the appropriate inhibitor dilution or vehicle (for the negative control) to the corresponding wells.
-
Add 140 µL of phosphate buffer to all wells.[7]
-
For the blank wells, add 150 µL of phosphate buffer.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental Workflow for the Ellman Assay.
Conclusion
References
-
Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. PMC. [Link]
-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PROPOXUR 2-isopropoxyphenyl methylcarbamate. FAO. [Link]
-
Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. [Link]
-
3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of dual binding site acetylcholinesterase inhibitors: new disease-modifying agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of ELISA and HPLC for o-Hydroxyphenyl Methylcarbamate Quantification
In the landscape of analytical chemistry, particularly within the realms of environmental monitoring and drug development, the accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of two powerful analytical techniques—Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC)—for the quantification of o-hydroxyphenyl methylcarbamate, a significant metabolite of the carbamate pesticide, carbofuran. As researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of these methods is crucial for selecting the appropriate tool for your analytical needs. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and defensible analytical workflow.
The Importance of Method Selection in Carbamate Analysis
Carbamate pesticides, and their metabolites, are of significant interest due to their potential environmental impact and human health implications. Accurate and reliable quantification is essential for regulatory compliance, toxicological studies, and ensuring food safety. The choice between a rapid, high-throughput method like ELISA and a highly specific, quantitative method like HPLC is not merely a matter of convenience; it is a critical decision that impacts data quality, cost, and the overall timeline of a project.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is a cornerstone technique in analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture.[1] For carbamates, reversed-phase HPLC is the most common approach.[1]
Principle of HPLC for Carbamate Analysis
The fundamental principle of HPLC involves the separation of analytes based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For o-hydroxyphenyl methylcarbamate, a C18 reversed-phase column is typically employed.[1] The analyte's polarity relative to the mobile and stationary phases dictates its retention time, allowing for separation from other matrix components.
To enhance sensitivity and selectivity, especially for samples with low concentrations, post-column derivatization is often utilized.[2] This process involves a chemical reaction after the analyte has been separated by the column to create a product that is more easily detected. For N-methylcarbamates, this typically involves hydrolysis with a strong base to form methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to produce a highly fluorescent derivative.[2][3][4] This fluorescence is then measured by a fluorescence detector, providing a highly sensitive and specific signal.
Experimental Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow for o-hydroxyphenyl methylcarbamate analysis.
Detailed HPLC Protocol
This protocol is a general guideline based on established methods for N-methylcarbamates and should be optimized for your specific instrumentation and matrix.[2][4][5]
-
Sample Preparation:
-
Filter aqueous samples through a 0.45 µm filter.
-
For complex matrices, perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile. For example, a gradient starting from 10% methanol in water, increasing to 70% methanol over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
-
Post-Column Derivatization:
-
Hydrolysis: 0.05 N Sodium Hydroxide at 95°C.
-
Derivatization Reagent: o-phthalaldehyde (OPA) and 2-mercaptoethanol solution.
-
-
Detection:
-
Fluorescence Detector: Excitation at 330 nm and emission at 465 nm.[2]
-
-
Quantification:
-
Prepare a calibration curve using certified standards of o-hydroxyphenyl methylcarbamate.
-
Quantify the sample concentration by comparing its peak area to the calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Tool
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[6] For small molecules like o-hydroxyphenyl methylcarbamate, a competitive ELISA format is typically employed.
Principle of Competitive ELISA
In a competitive ELISA, the antigen of interest in the sample competes with a labeled antigen for a limited number of antibody binding sites. The more antigen present in the sample, the less labeled antigen will be able to bind to the antibody. This results in a weaker signal, creating an inverse relationship between the concentration of the analyte and the measured signal. The specificity of the assay is determined by the antibody's ability to selectively bind to the target analyte.
While highly sensitive and rapid, a key consideration for ELISA is the potential for cross-reactivity, where the antibody may bind to structurally similar molecules, leading to an overestimation of the target analyte's concentration.[7][8][9]
Experimental Workflow for ELISA
Caption: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) workflow.
Detailed ELISA Protocol
This protocol outlines a general procedure for a competitive ELISA for carbofuran and its metabolites.[10][11][12]
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for carbamates and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate.
-
Add standards or samples to the wells, followed by the addition of a known amount of enzyme-conjugated o-hydroxyphenyl methylcarbamate (or a related hapten-enzyme conjugate).
-
Incubate for 1-2 hours at 37°C.
-
-
Signal Development:
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.
-
Incubate until sufficient color has developed.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.
-
Determine the concentration of o-hydroxyphenyl methylcarbamate in the samples by interpolating their absorbance values from the standard curve.
-
Cross-Validation: Bridging the Gap Between Methods
The objective of cross-validation is to demonstrate that two different analytical procedures are suitable for their intended purpose and yield comparable results.[13][14] This is crucial when considering replacing a more resource-intensive method like HPLC with a high-throughput method like ELISA for routine screening. The validation process should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15][16]
Caption: The cross-validation process for analytical methods.
Key Validation Parameters
According to ICH Q2(R2) guidelines, the following parameters are critical for method validation[13][14][15][17]:
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% of the known spiked amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference from matrix components or related substances. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity and accuracy studies. |
Comparative Performance Data
The following table summarizes typical performance characteristics for ELISA and HPLC methods for carbamate analysis, based on published data.[6][7][8][10][11][12][18][19][20]
| Performance Metric | ELISA | HPLC with Fluorescence Detection |
| Specificity | Moderate to High (potential for cross-reactivity)[7][8][9] | Very High |
| Sensitivity (LOD) | 0.1 - 10 ng/mL[6][10][11][12] | 0.1 - 5 µg/L (ng/mL) |
| Throughput | High (96-well plate format) | Low to Medium (sequential sample analysis) |
| Cost per Sample | Low | High |
| Analysis Time | Rapid (2-4 hours) | Longer (20-30 minutes per sample) |
| Equipment Cost | Low | High |
| Expertise Required | Minimal | High |
| Quantitative Accuracy | Good for screening, may show bias compared to HPLC[7][8][9] | Excellent |
Conclusion: A Symbiotic Relationship
The cross-validation of ELISA and HPLC for the quantification of o-hydroxyphenyl methylcarbamate reveals a symbiotic relationship between the two techniques rather than a direct rivalry.
-
ELISA excels as a rapid, cost-effective, and high-throughput screening tool, ideal for analyzing a large number of samples to identify potential positives.[6] Its lower equipment cost and ease of use make it accessible to a wider range of laboratories. However, the potential for cross-reactivity necessitates confirmation of positive results by a more specific method.[7][8][9]
-
HPLC with fluorescence detection stands as the confirmatory method of choice, offering high specificity, and excellent quantitative accuracy.[1] While more time-consuming and expensive, its reliability is indispensable for regulatory submissions and in-depth toxicological studies.
Recommendation: For a robust and efficient analytical strategy, a tiered approach is recommended. Utilize ELISA for initial screening of a large sample set. Subsequently, all presumptive positive samples from the ELISA should be subjected to HPLC analysis for confirmation and accurate quantification. This integrated workflow leverages the strengths of both methodologies, ensuring both efficiency and data integrity.
References
-
Curwin, B. (2008). Comparison of immunoassay and high performance liquid chromatography for measuring urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers. CDC Stacks. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2026, March 24). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Curwin, B. D., et al. (2010, March 15). Comparison of Immunoassay and HPLC-MS/MS Used to Measure Urinary Metabolites of Atrazine, Metolachlor, and Chlorpyrifos From Farmers and Non-Farmers in Iowa. PubMed. [Link]
-
Worldwidejournals.com. Comparative study of immunoassay and Gas chromatography for chlorpyrifos detection in laboratory spiked water samples. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2025, August 9). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa | Request PDF. [Link]
-
Wang, S., et al. Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues. PMC. [Link]
-
Lan, J., et al. (2019, September 22). Simultaneous detection of carbofuran and 3-hydroxy-carbofuran in vegetables and fruits by broad-specific monoclonal antibody-based ELISA. Taylor & Francis Online. [Link]
-
ResearchGate. (2019, September 3). Simultaneous detection of carbofuran and 3-hydroxy-carbofuran in vegetables and fruits by broad-specific monoclonal antibody-based ELISA. [Link]
-
NextSDS. o-hydroxyphenyl methylcarbamate — Chemical Substance Information. [Link]
-
Guo, L., et al. (2017, April 2). Development of indirect competitive enzyme-linked immunosorbent and immunochromatographic strip assays for carbofuran detection in fruits and vegetables. Taylor & Francis Online. [Link]
-
U.S. Geological Survey. Comparison of gas chromatography/mass spectrometry and immunoassay techniques on concentrations of atrazine in storm runoff. [Link]
-
MDPI. (2022, July 24). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. [Link]
-
PubChem. O-hydroxyphenyl methylcarbamate (C8H9NO3). [Link]
-
ASTM International. D5315: Standard Test Method for Carbamates in Water. [Link]
-
National Center for Biotechnology Information. Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181. PubChem. [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
U.S. Environmental Protection Agency. Method 531.1- Methylcarbamoyloximes & Carbamates. [Link]
-
Alshannaq, A., & Yu, J. H. (2017). Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples. PMC. [Link]
-
Semantic Scholar. (2022, May 23). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. [Link]
-
SciSpace. Comparison of elisa and HPLC methods for the detection of mycotoxins by analysing proficiency test results. [Link]
-
MDPI. (2021, October 21). Validation of New ELISA Technique for Detection of Aflatoxin B1 Contamination in Food Products versus HPLC and VICAM. [Link]
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- 8. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Metabolic Clearance of o-Hydroxyphenyl Methylcarbamate vs. 4-Hydroxycarbaryl
Executive Summary
Understanding the metabolic clearance of carbamate pesticide derivatives is critical for evaluating their environmental persistence, toxicological profiles, and potential for metabolic resistance. This guide objectively compares the metabolic clearance pathways of o-hydroxyphenyl methylcarbamate (o-HPMC) —a primary dealkylation metabolite of propoxur and bendiocarb—and 4-hydroxycarbaryl (4-HC) , the major Phase I metabolite of carbaryl. By analyzing their distinct Cytochrome P450 (CYP) interactions and Phase II conjugation kinetics, researchers can better model xenobiotic clearance and design safer agrochemicals.
Structural Divergence and Phase I Metabolism
The clearance rate of any xenobiotic is fundamentally dictated by its molecular architecture, which governs its affinity for specific hepatic enzymes.
o-Hydroxyphenyl Methylcarbamate (o-HPMC)
o-HPMC is primarily generated through the Phase I metabolism of propoxur (o-isopropoxyphenyl methylcarbamate). The metabolic conversion involves the CYP-mediated cleavage of the isopropoxy group, yielding a free hydroxyl group at the ortho position of the phenyl ring[1]. This exposed hydroxyl group dramatically increases the molecule's polarity, shifting its metabolic fate rapidly toward Phase II conjugation. In resistant insect strains (such as Culex pipiens), the accelerated formation and subsequent clearance of o-HPMC is a primary driver of metabolic resistance[1].
4-Hydroxycarbaryl (4-HC)
Conversely, 4-HC is formed via the direct ring-hydroxylation of carbaryl (1-naphthyl methylcarbamate). The bulky naphthyl ring imposes distinct steric constraints during enzyme binding. In vitro phenotyping utilizing human liver microsomes (HLMs) demonstrates that the formation of 4-HC is predominantly catalyzed by CYP1A2 and CYP3A4 , with secondary contributions from CYP1A1[2][3]. Notably, the clearance of carbaryl to 4-HC is highly susceptible to competitive inhibition; co-exposure to organophosphates like chlorpyrifos can severely inhibit CYP3A4/CYP1A2 activity, thereby altering the clearance rate of 4-HC[3].
Metabolic pathways of propoxur and carbaryl to their hydroxylated metabolites.
Phase II Clearance and Toxicological Implications
Once formed, both o-HPMC and 4-HC must undergo Phase II metabolism (glucuronidation via UGTs and sulfation via SULTs) to achieve sufficient hydrophilicity for renal or biliary excretion.
Toxicity Reduction: The hydroxylation and subsequent clearance of these compounds generally serve as detoxification pathways. Regulatory assessments confirm that 4-HC is significantly less toxic than its parent compound. In acute oral toxicity studies in rats, 4-HC exhibited an LD50 of 1190 mg/kg, compared to carbaryl's higher toxicity range of 200 to 850 mg/kg[4]. Furthermore, 4-HC demonstrates a reduced capacity to inhibit acetylcholinesterase (AChE) relative to carbaryl, rendering it a minor residue of concern in mammalian risk assessments[4].
Comparative Data Summary
The following table synthesizes the quantitative and qualitative differences in the metabolic profiles of both compounds.
| Parameter | o-Hydroxyphenyl methylcarbamate (o-HPMC) | 4-Hydroxycarbaryl (4-HC) |
| Parent Compound | Propoxur, Bendiocarb | Carbaryl |
| Primary Structural Motif | Phenyl ring with ortho-hydroxyl | Naphthyl ring with para-hydroxyl equivalent |
| Phase I Formation Mechanism | O-dealkylation | Direct aromatic hydroxylation |
| Key CYP Isoforms | Broad CYP-mediated (species-dependent) | CYP1A2, CYP3A4, CYP1A1[2][3] |
| Phase II Clearance Pathway | UGT (Glucuronidation), SULT (Sulfation) | UGT (Glucuronidation), SULT (Sulfation) |
| Acute Toxicity (Rat LD50) | Lower toxicity than parent propoxur | 1190 mg/kg (Less toxic than carbaryl)[4] |
| Known Metabolic Inhibitors | Piperonyl butoxide (general CYP inhibitor) | Chlorpyrifos, Cimetidine[2][3] |
Standardized In Vitro Clearance Protocol
To accurately compare the intrinsic clearance ( CLint ) of o-HPMC and 4-HC, researchers must employ a self-validating in vitro assay using Human Liver Microsomes (HLMs).
Expert Insight: The inclusion of alamethicin is a critical, often-overlooked step. UGT enzymes are located within the lumen of the endoplasmic reticulum. Alamethicin acts as a pore-forming peptide, allowing the hydrophilic cofactor UDPGA to bypass the lipid bilayer and access the UGT active site, preventing artificial underestimation of Phase II clearance.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Thaw HLMs on ice. Pre-treat HLMs with alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes to permeabilize vesicles.
-
-
Incubation Mixture Setup:
-
In a 96-well plate, combine the buffer, permeabilized HLMs (final concentration 0.5 mg/mL), and the substrate (o-HPMC or 4-HC at 1 µM final concentration to ensure first-order kinetics where [S]≪Km ).
-
-
Reaction Initiation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for Phase I residual activity) and 2 mM UDPGA (for Phase II glucuronidation).
-
-
Time-Course Sampling (Self-Validation):
-
At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots. The 0-minute time point serves as the baseline control to validate that no non-enzymatic degradation occurs.
-
-
Reaction Quenching:
-
Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the enzymatic reaction, while the IS corrects for any matrix-induced ion suppression during mass spectrometry.
-
-
Centrifugation and LC-MS/MS Analysis:
-
Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C.
-
Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining substrate concentration versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint ).
-
Self-validating in vitro microsomal clearance assay workflow for carbamate metabolites.
References
-
Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans Source: PubMed / NIH URL:[Link]
-
Special Review of Carbaryl: Proposed Decision for Consultation Source: Health Canada (Canada.ca) URL:[Link]
-
Pesticide metabolism in humans, including polymorphisms Source: Scandinavian Journal of Work, Environment & Health URL:[Link]
Sources
Navigating the Safe Handling of o-Hydroxyphenyl methylcarbamate: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling o-Hydroxyphenyl methylcarbamate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific measures are critical, thereby fostering a proactive safety culture in your laboratory.
Understanding the Risks: A Prerequisite to Protection
o-Hydroxyphenyl methylcarbamate, a member of the carbamate family, presents several potential hazards that necessitate a robust PPE strategy. Safety Data Sheets (SDS) consistently highlight the following risks:
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[2][3]
-
Allergic Skin Reaction: It may cause an allergic skin reaction.[2]
-
Suspected Carcinogen: Some sources indicate that it is suspected of causing cancer.
-
Inhalation Hazard: Inhalation of dusts should be avoided.
A thorough understanding of these potential hazards is the foundational step in mitigating risk and selecting the appropriate level of protection.
Core Principles of PPE Selection for o-Hydroxyphenyl methylcarbamate
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific experimental context. The following workflow illustrates the decision-making process for determining the necessary PPE based on the nature of the task.
Caption: PPE selection workflow for handling o-Hydroxyphenyl methylcarbamate.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for various laboratory operations involving o-Hydroxyphenyl methylcarbamate. It is imperative to always consult the specific Safety Data Sheet for the material you are using.
| Laboratory Operation | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Weighing and Handling Solid | Chemical Fume Hood[1] | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Safety glasses with side shields or chemical splash goggles[1] | NIOSH-approved N95 or higher particulate respirator | Fully buttoned lab coat |
| Preparing Solutions | Chemical Fume Hood[1] | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical splash goggles | Not generally required if handled in a fume hood | Fully buttoned lab coat |
| Use in a Reaction | Chemical Fume Hood[1] | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical splash goggles | Not generally required if handled in a fume hood | Fully buttoned lab coat |
| Accidental Spill Cleanup | Ensure adequate ventilation | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical splash goggles and face shield | NIOSH-approved half-mask respirator with P100 particulate filters | Chemical-resistant apron or suit over a lab coat |
Procedural Guidance for PPE Usage
Proper technique in donning, doffing, and maintaining PPE is as crucial as the selection itself.
Hand Protection: Your First Line of Defense
The choice of glove material is critical for preventing dermal exposure. While nitrile gloves are commonly used in laboratory settings, it is essential to be aware of their limitations. For handling carbamates, neoprene or butyl rubber gloves may offer superior protection, especially for prolonged tasks or when handling concentrated solutions.
Protocol for Glove Usage:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Avoid touching personal items such as phones, pens, or notebooks with gloved hands. If a glove becomes contaminated, remove it immediately following the proper doffing procedure and wash your hands.
-
Doffing:
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel it off, turning the glove inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel it off from the inside, creating a "bag" for both gloves.
-
-
Disposal: Dispose of used gloves in the appropriate hazardous waste container.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[2]
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Safety Glasses with Side Shields: Provide a minimum level of protection and are suitable for handling small quantities of solid material where the risk of splashing is low.
-
Chemical Splash Goggles: Should be worn when preparing solutions or performing reactions where there is a higher risk of splashes.[1] They provide a seal around the eyes, offering greater protection than safety glasses.
-
Face Shield: In situations with a significant risk of splashing, such as cleaning up a large spill, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Respiratory Protection: Preventing Inhalation Exposure
The primary engineering control for preventing inhalation of o-Hydroxyphenyl methylcarbamate dust is the use of a chemical fume hood.[1] However, in certain situations, respiratory protection may be necessary.
-
Weighing Solid: When weighing out the solid material, even within a fume hood, the use of a NIOSH-approved N95 particulate respirator is a prudent measure to minimize the inhalation of fine powders.
-
Spill Cleanup: For cleaning up spills, a higher level of respiratory protection, such as a half-mask respirator with P100 particulate filters, is recommended to protect against airborne particles.
Important Considerations for Respirator Use:
-
Fit Testing: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.
-
Maintenance: Reusable respirators must be cleaned and stored correctly after each use. Cartridges and filters have a limited service life and must be replaced according to the manufacturer's recommendations or when the user detects breakthrough.
Protective Clothing: Minimizing Skin Contact
A clean, fully buttoned lab coat serves as the primary barrier to protect your skin and personal clothing from contamination. In the event of a significant splash, the lab coat should be removed immediately, and the affected skin area washed thoroughly. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Contaminated clothing should be washed before reuse.[1]
Emergency Procedures and Decontamination
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove any contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Decontamination of PPE:
-
Reusable PPE: Goggles, face shields, and respirators should be decontaminated according to the manufacturer's instructions after each use.
-
Disposable PPE: Gloves and respirator cartridges should be disposed of as hazardous waste.
Disposal Plan
All disposable PPE contaminated with o-Hydroxyphenyl methylcarbamate, as well as any waste material containing the compound, must be disposed of as special waste.[1] This should be done through a licensed disposal company, in accordance with national and regional regulations.[1] Never dispose of this material in the regular trash or down the drain.
By adhering to these guidelines and fostering a deep understanding of the principles behind them, you can confidently and safely handle o-Hydroxyphenyl methylcarbamate, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
- Safety Data Sheet - BroadPharm. (2026, January 6).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 11).
- Safety Data Sheet: Methyl (3-hydroxyphenyl)
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- o-hydroxyphenyl methylcarbamate — Chemical Substance Inform
- SAFETY D
- Carbaryl - NIOSH Pocket Guide to Chemical Hazards - Restored CDC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
